Amg-208
Description
This compound has been used in trials studying the treatment of Cancer, Tumors, Oncology, Prostate Cancer, and Oncology Patients, among others.
c-Met Inhibitor AMG 208 is a selective small-molecule inhibitor of the proto-oncogene c-Met with potential antineoplastic activity. c-Met inhibitor AMG 208 inhibits the ligand-dependent and ligand-independent activation of c-Met, inhibiting its tyrosine kinase activity, which may result in cell growth inhibition in tumors that overexpress c-Met. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase, plays an important role in epithelial cell proliferation and has been shown to be overexpressed in a variety of cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a MET inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-28-16-7-8-17-19(13-16)23-12-11-20(17)29-14-22-25-24-21-10-9-18(26-27(21)22)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIZQNMNCHNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OCC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143039 | |
| Record name | AMG-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002304-34-8 | |
| Record name | 7-Methoxy-4-[(6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002304-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMG-208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002304348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-208 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMG-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMG-208 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2SR66P7VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMG-208
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-208 is a potent, orally bioavailable, small-molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the HGF/c-Met and MSP/RON signaling pathways is implicated in the pathogenesis of numerous human cancers, promoting tumor growth, survival, invasion, and metastasis. By selectively inhibiting these key oncogenic drivers, this compound has demonstrated anti-tumor activity in both preclinical models and early-phase clinical trials, particularly in prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling effects, and key experimental data.
Introduction: The Rationale for Targeting c-Met and RON
The c-Met proto-oncogene encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF). The HGF/c-Met signaling axis plays a crucial role in embryonic development and tissue regeneration. However, in numerous malignancies, aberrant c-Met activation, through ligand-dependent or -independent mechanisms such as gene amplification, overexpression, or mutations, drives oncogenesis. Similarly, RON (Recepteur d'Origine Nantais), another member of the Met family, and its ligand, macrophage-stimulating protein (MSP), are implicated in cancer progression. The structural homology between c-Met and RON provides a strong rationale for the development of dual inhibitors like this compound to overcome potential signaling redundancy and resistance mechanisms.
Core Mechanism of Action: Dual Inhibition of c-Met and RON
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the c-Met and RON kinase domains, thereby inhibiting their phosphorylation and subsequent activation. This blockade of kinase activity prevents the initiation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and invasion.
Inhibition of c-Met Signaling
This compound is a highly potent inhibitor of c-Met kinase. It has been shown to inhibit both wild-type and certain mutated forms of the c-Met receptor. The inhibition of c-Met by this compound has been demonstrated in various in vitro and cellular assays.
Inhibition of RON Signaling
This compound is also recognized as a dual selective inhibitor of RON kinase. By targeting RON, this compound can further disrupt pro-tumorigenic signaling, particularly in cancers where RON is overexpressed or co-activated with c-Met.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| c-Met Kinase Activity | 9 nM | Cell-free assay | [1] |
| Wild-type MET | 5.2 nM | Not specified | [2] |
| HGF-mediated c-Met Phosphorylation | 46 nM | PC3 (prostate cancer) | [1] |
| VEGF Receptor 2 (VEGF-R2) | 112 nM | Not specified | [2] |
Table 2: Cytochrome P450 Inhibition by this compound
| Enzyme | IC50 Value | Condition | Reference |
| CYP3A4 | 32 µM | Without pre-incubation | [3] |
| CYP3A4 | 4.1 µM | With 30-minute pre-incubation | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Clearance (Cl) | 0.37 L/h/kg | 0.5 mg/kg i.v. | [1] |
| Volume of distribution (Vss) | 0.38 L/kg | 0.5 mg/kg i.v. | [1] |
| Half-life (T1/2) | 1 hour | 0.5 mg/kg i.v. | [1] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.
The HGF/c-Met Signaling Pathway and its Inhibition by this compound
Caption: Inhibition of the HGF/c-Met signaling pathway by this compound.
The MSP/RON Signaling Pathway and its Inhibition by this compound
Caption: Inhibition of the MSP/RON signaling pathway by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of c-Met inhibitors like this compound.
c-Met Kinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase domain.
Methodology:
-
Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The recombinant c-Met kinase is incubated with the different concentrations of this compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and measuring incorporation into the substrate, or using a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular c-Met Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.
Methodology:
-
Cell Line: A cancer cell line that expresses c-Met, such as PC3 (prostate cancer), is used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then serum-starved for a period to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of this compound for a defined time.
-
The cells are then stimulated with HGF to induce c-Met phosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated c-Met (p-c-Met) and total c-Met are measured by Western blotting or an ELISA-based assay using specific antibodies.
-
-
Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition of c-Met phosphorylation against the drug concentration.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Lines: Cancer cell lines with known c-Met or RON dependency.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce MTT to a purple formazan product.
-
After a few hours of incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.
Clinical Development and Future Directions
A first-in-human, Phase I clinical trial (NCT00813384) of this compound was conducted in patients with advanced solid tumors.[4][5] The study employed a dose-escalation design to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD) of orally administered this compound.[4] A total of 54 patients were enrolled across seven dose cohorts (25 mg to 400 mg).[4] Dose-limiting toxicities included increased aspartate aminotransferase, thrombocytopenia, acute myocardial infarction, prolonged QT interval, and hypertension.[4][5] The MTD was not reached.[4][5] Encouragingly, evidence of anti-tumor activity was observed, with one complete response and three partial responses, predominantly in patients with prostate cancer.[4][5]
Potential Mechanisms of Resistance
As with other targeted therapies, the development of resistance is a potential limitation to the efficacy of this compound. Potential mechanisms of resistance to c-Met inhibitors can be broadly categorized as:
-
On-target alterations: Secondary mutations in the c-Met kinase domain that prevent drug binding.
-
Bypass signaling: Activation of alternative signaling pathways that can compensate for the inhibition of c-Met and RON. This can include the upregulation of other receptor tyrosine kinases such as EGFR or HER2, or mutations in downstream signaling components like KRAS.
Further research is needed to specifically investigate the mechanisms of resistance to this compound.
Conclusion
This compound is a potent dual inhibitor of the c-Met and RON receptor tyrosine kinases with a well-defined mechanism of action. By targeting these key oncogenic drivers, this compound has demonstrated promising anti-tumor activity in preclinical and early clinical settings. The in-depth understanding of its molecular interactions and downstream effects, as outlined in this guide, is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy. Future studies will likely focus on combination strategies to overcome potential resistance and enhance the clinical efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AMG-208: A c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on AMG-208, a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, plays a critical role in various aspects of cancer, including cell proliferation, survival, migration, and invasion.[1][2] this compound has been investigated for its potential as an antineoplastic agent in various tumor models that overexpress c-Met.[3][4]
Core Mechanism of Action
This compound functions as a potent and selective dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another related receptor tyrosine kinase.[5] It competitively inhibits the tyrosine kinase activity of c-Met, blocking both ligand-dependent activation by its ligand, Hepatocyte Growth Factor (HGF), and ligand-independent activation that can result from receptor overexpression, gene amplification, or mutations.[3][4] This inhibition prevents the downstream signaling cascades responsible for tumor cell growth and survival.[3]
HGF/c-Met Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
In Vitro Efficacy
Preclinical in vitro studies have demonstrated the potent inhibitory activity of this compound against c-Met kinase. These assays are crucial for determining the direct biochemical potency and the cellular effects of the compound.
Quantitative In Vitro Data
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-Free Kinase Assay | c-Met | IC50 | 9 nM | [5] |
| Cell-Free Kinase Assay | Wild-type MET | IC50 | 5.2 nM | [1] |
| Cell-Free Kinase Assay | VEGF-R2 | IC50 | 112 nM | [1] |
| Cell-Based Phosphorylation Assay | PC3 cells (Prostate Cancer) | IC50 | 46 nM | [5] |
Experimental Protocols: In Vitro Assays
1. Cell-Free Kinase Assay:
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the isolated c-Met kinase domain.
-
Methodology:
-
Recombinant human c-Met kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
A serial dilution of this compound is added to the reaction wells.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell-Based c-Met Phosphorylation Assay:
-
Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.
-
Methodology:
-
PC3 cells, which endogenously express c-Met, are cultured to sub-confluency.
-
Cells are serum-starved for a period to reduce basal receptor activation.
-
The cells are pre-incubated with varying concentrations of this compound for a specified time.
-
c-Met activation is stimulated by the addition of HGF.
-
Following stimulation, cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated c-Met and total c-Met are measured using an immunoassay technique, such as ELISA or Western blot.
-
The IC50 is determined by quantifying the reduction in phosphorylated c-Met relative to total c-Met across the this compound concentration range.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of a drug candidate. This compound has been shown to suppress proliferation and induce apoptosis in human tumor xenograft models.[1][6]
Quantitative In Vivo Data (Pharmacokinetics in Rats)
| Animal Model | Dose & Administration | Parameter | Value | Reference |
| Male Sprague-Dawley Rats | 0.5 mg/kg i.v. | Clearance (Cl) | 0.37 L/h/kg | [5] |
| Male Sprague-Dawley Rats | 0.5 mg/kg i.v. | Volume of Distribution (Vss) | 0.38 L/kg | [5] |
| Male Sprague-Dawley Rats | 0.5 mg/kg i.v. | Half-life (T1/2) | 1 hour | [5] |
| Male Sprague-Dawley Rats | 2 mg/kg p.o. | AUC0→∞ | 2517 ng·h/mL | [5] |
| Male Sprague-Dawley Rats | 2 mg/kg p.o. | Bioavailability (F) | 43% | [5] |
Experimental Protocols: In Vivo Studies
1. Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that overexpress c-Met.
-
Tumors are allowed to grow to a palpable, measurable size.
-
Animals are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor volume is measured regularly using calipers throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated c-Met).
-
The efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.
-
2. Pharmacokinetic (PK) Study:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology:
-
A defined dose of this compound is administered to animals (e.g., rats) via intravenous (i.v.) and oral (p.o.) routes.
-
Blood samples are collected at predetermined time points after dosing.
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.
-
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a typical in vivo tumor xenograft study.
Metabolism and Cytochrome P450 Inhibition
Understanding the metabolic fate and potential for drug-drug interactions is a critical component of preclinical evaluation. Studies with liver microsomes have provided initial insights into this compound's metabolism and its effect on key drug-metabolizing enzymes.
Quantitative Metabolism Data
| System | Enzyme | Parameter | Value | Condition | Reference |
| Human Liver Microsomes | CYP3A4 | IC50 | 32 µM | Without pre-incubation | [5] |
| Human Liver Microsomes | CYP3A4 | IC50 | 4.1 µM | With 30 min pre-incubation | [5] |
Incubation of this compound with rat and human liver microsomes in the presence of NADPH resulted in C6-phenylarene oxidation products as the primary metabolites.[5] Furthermore, this compound demonstrated time-dependent inhibition of CYP3A4, with an eightfold decrease in the IC50 value after pre-incubation, suggesting a potential for mechanism-based inhibition.[5]
Summary
The preclinical data for this compound characterize it as a potent and selective inhibitor of c-Met and RON kinases. It effectively blocks HGF-mediated c-Met phosphorylation in cancer cells and demonstrates anti-tumor activity in vivo. Pharmacokinetic studies in rats show good oral bioavailability. The compound exhibits time-dependent inhibition of CYP3A4, a factor to consider in clinical development. Collectively, these preclinical findings provided a strong rationale for advancing this compound into clinical trials for patients with advanced solid tumors.[1][7]
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ChemGood [chemgood.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Downstream Signaling Effects of AMG-208
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-208 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the mechanism and application of this compound and other c-Met inhibitors.
Introduction to this compound and the c-Met Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways. These pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, RAS/mitogen-activated protein kinase (MAPK) (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, are crucial for normal cellular processes such as proliferation, survival, and motility. However, aberrant c-Met activation, through overexpression, mutation, or autocrine/paracrine HGF stimulation, is a key driver of tumorigenesis and metastasis in a variety of cancers.
This compound has been developed as a dual inhibitor of c-Met and RON, another related receptor tyrosine kinase. By targeting the ATP-binding site of these kinases, this compound effectively blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream effector proteins and suppressing oncogenic signaling.
Quantitative Analysis of this compound Activity
The inhibitory potential of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its efficacy against its primary target and its impact on cancer cell viability.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Citation |
| c-Met | Kinase Assay | Cell-free | 9 nM | [1] |
| HGF-mediated c-Met Phosphorylation | Cellular Assay | PC3 | 46 nM | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 9.25 ± 0.22 | [2] |
| A-549 | Lung Cancer | 9.56 ± 0.19 | [2] |
| HepG2 | Liver Cancer | 10.56 ± 0.19 | [2] |
Downstream Signaling Pathways Affected by this compound
This compound-mediated inhibition of c-Met leads to the attenuation of multiple downstream signaling cascades critical for cancer cell survival and proliferation.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Upon c-Met activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Treatment with c-Met inhibitors, including those structurally and functionally similar to this compound, has been shown to decrease the phosphorylation of AKT (p-AKT) in a dose-dependent manner.
RAS/ERK (MAPK) Pathway
The RAS/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of c-Met leads to the activation of the RAS GTPase, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Inhibition of c-Met by small molecules has been demonstrated to reduce the levels of p-ERK.
JAK/STAT Pathway
The JAK/STAT pathway plays a crucial role in cytokine signaling and is also activated by receptor tyrosine kinases like c-Met. Upon c-Met activation, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the c-Met pathway has been shown to effectively suppress the phosphorylation of STAT3.
Visualization of this compound's Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and the points of inhibition by this compound, as well as a typical experimental workflow for assessing its downstream effects.
References
An In-Depth Technical Guide to AMG-208: A Dual RON and c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMG-208, a potent small-molecule inhibitor targeting the Recepteur d'Origine Nantais (RON) and c-Met receptor tyrosine kinases. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: The Rationale for Targeting RON Kinase
RON, also known as MST1R (Macrophage Stimulating 1 Receptor), is a member of the MET receptor tyrosine kinase family.[1][2] Its natural ligand is the Macrophage Stimulating Protein (MSP), also referred to as Hepatocyte Growth Factor-Like protein (HGFL).[1][3] Upon MSP binding, RON dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways crucial for cell growth, survival, and motility.[3][4]
In normal physiology, RON signaling is tightly regulated and plays a role in processes like inflammation modulation and tissue regeneration.[5][6] However, in various cancers, RON is often overexpressed or constitutively activated through mutations or the generation of splice variants.[1][7] This aberrant signaling drives oncogenesis by promoting proliferation, metastasis, and resistance to therapy, making RON an attractive target for cancer drug development.[2][5]
This compound was developed as a selective, orally active inhibitor designed to block this oncogenic signaling. It is structurally a member of the quinoline class of compounds.[8] Notably, this compound is a dual inhibitor, also potently targeting the c-Met receptor, a close homolog of RON that is also frequently dysregulated in cancer.[2][9]
Core Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site within the kinase domains of RON and c-Met.[8][10] This blockade prevents the autophosphorylation of the receptors, which is the critical initial step for signal transduction. By inhibiting this activation, this compound effectively shuts down the downstream signaling cascades that are pathologically activated in cancer cells. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT signaling axes, which are central to tumor cell proliferation, survival, and invasion.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|
| c-Met | Cell-free kinase assay | 9 nM | [9] |
| c-Met | Cell-free kinase assay | 5.2 nM | [11][12] |
| c-Met | Cell-free kinase assay | 9.3 nM | [13] |
| HGF-mediated c-Met Phosphorylation | Cell-based (PC3 cells) | 46 nM | [9][13] |
| RON | - | Dual selective inhibitor | [9][14] |
| VEGFR2 | Cell-free kinase assay | 112 nM | [11][12] |
| CYP3A4 | Human liver microsomes (no pre-incubation) | 32 µM | [9][13] |
| CYP3A4 | Human liver microsomes (30 min pre-incubation) | 4.1 µM |[9][13] |
Table 2: Preclinical Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose | Clearance (Cl) | Volume of Distribution (Vss) | Half-life (T1/2) | Oral Bioavailability (F) | AUC0→∞ | Reference(s) |
|---|---|---|---|---|---|---|---|
| Intravenous (i.v.) | 0.5 mg/kg | 0.37 L/h/kg | 0.38 L/kg | 1 hour | - | - | [9][13] |
| Intravenous (i.v.) | 2 mg/kg | - | - | - | 43% | 2517 ng·h/mL |[9] |
Table 3: Phase 1 First-in-Human Clinical Trial (NCT00813384) Overview
| Parameter | Description | Reference(s) |
|---|---|---|
| Study Design | Dose-escalation study in patients with advanced solid tumors. | [11][15][16] |
| Dose Cohorts | 25, 50, 100, 150, 200, 300, and 400 mg (oral, once daily). | [11][16] |
| Patient Population | 54 patients enrolled. Most common tumors were prostate, colon, esophageal, and NSCLC. | [11][15] |
| Maximum Tolerated Dose (MTD) | Not reached. | [11][16] |
| Pharmacokinetics | Exposure increased linearly with dose; mean plasma half-life was 21.4–68.7 hours. | [11][15] |
| Clinical Activity | 1 Complete Response (prostate cancer), 3 Partial Responses (2 prostate, 1 kidney cancer). | [11][15] |
| Most Frequent Grade ≥3 Adverse Events | Anemia, hypertension, prolonged QT, thrombocytopenia. |[11][15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is essential for understanding the function and evaluation of this compound. The following diagrams were generated using the Graphviz DOT language.
Caption: Canonical RON Kinase Signaling Pathway.
Caption: Mechanism of this compound Inhibition.
Caption: General Workflow for In Vivo Xenograft Study.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize RON kinase inhibitors like this compound.
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.
-
Reagents and Materials:
-
Recombinant human RON or c-Met kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (concentration is typically at or near the Km for the specific kinase).
-
Biotinylated peptide substrate.
-
This compound, serially diluted in DMSO.
-
Detection reagents (e.g., TR-FRET, AlphaScreen, or filter-binding with ³³P-ATP).
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well microplate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the ability of a compound to inhibit ligand-induced receptor phosphorylation within a cellular environment.
-
Reagents and Materials:
-
Human cancer cell line expressing RON (e.g., T47D, HT29) or c-Met (e.g., PC3).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Serum-free medium for starvation.
-
Recombinant human MSP/HGFL.
-
This compound, serially diluted.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Rabbit anti-phospho-RON (pY1238/1239), Rabbit anti-total-RON, and HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer membranes, and Western blot reagents.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with MSP/HGFL (e.g., 10 nM) for 15-30 minutes at 37°C.[17]
-
Immediately place plates on ice, aspirate the medium, and wash once with cold PBS.
-
Lyse the cells by adding cold lysis buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-phospho-RON antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-RON antibody as a loading control.
-
-
Data Analysis:
-
Perform densitometry on the resulting bands to quantify the p-RON/total RON ratio.
-
Normalize the data to the stimulated control and plot against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Directions
This compound is a potent, dual inhibitor of the RON and c-Met receptor tyrosine kinases with demonstrated preclinical activity and manageable toxicity in early clinical trials.[9][11] Its ability to block key oncogenic signaling pathways provides a strong rationale for its development. The antitumor activity observed, particularly in prostate cancer, highlights its potential as a therapeutic agent.[11][15] Future research will likely focus on identifying patient populations most likely to benefit from RON/c-Met inhibition, exploring rational combination therapies to overcome resistance, and further clarifying the distinct roles of RON versus c-Met inhibition in different tumor contexts.
References
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling [mdpi.com]
- 7. Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ChemGood [chemgood.com]
- 11. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interpriseusa.com [interpriseusa.com]
- 13. This compound|AMG208,C-Met inhibitor|DC Chemicals [dcchemicals.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
AMG-208 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG-208, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] this compound, identified as a 7-methoxy-4-((6-phenyl-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6] Understanding the structure-activity relationship of this compound is pivotal for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Biological Activity of this compound
This compound exhibits potent inhibitory activity against its primary targets, c-Met and RON, and demonstrates selectivity over other kinases. The following tables summarize the key in vitro and cellular activities of this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 9 | Cell-free kinase | [2] |
| c-Met (wild-type) | 5.2 | Cell-free kinase | [7] |
| RON | - | Dual selective inhibitor | [2] |
| VEGF-R2 | 112 | Kinase | [7] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary and secondary kinase targets.
| Cell Line | Assay | IC50 (nM) | Reference |
| PC3 | HGF-mediated c-Met phosphorylation | 46 | [2] |
Table 2: Cellular Activity of this compound. This table details the potency of this compound in a cell-based assay measuring the inhibition of ligand-induced receptor phosphorylation.
| Parameter | Value (unit) | Species | Dosing | Reference |
| CYP3A4 Inhibition (without preincubation) | 32 µM | Human Liver Microsomes | - | [1] |
| CYP3A4 Inhibition (with 30 min preincubation) | 4.1 µM | Human Liver Microsomes | - | [1] |
| Clearance (Cl) | 0.37 L/h/kg | Rat | 0.5 mg/kg i.v. | [2] |
| Volume of Distribution (Vss) | 0.38 L/kg | Rat | 0.5 mg/kg i.v. | [2] |
| Half-life (T1/2) | 1 hour | Rat | 0.5 mg/kg i.v. | [2] |
| Bioavailability (F) | 43% | Rat | 2 mg/kg p.o. | [2] |
Table 3: Pharmacokinetic and Off-Target Activity of this compound. This table summarizes key pharmacokinetic parameters and the inhibitory effect of this compound on the metabolic enzyme CYP3A4.
Structure-Activity Relationship (SAR) Analysis
Detailed structure-activity relationship studies specifically on this compound analogs are not extensively available in the public domain. However, based on the broader class of quinoline and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to be critical for its activity.
The quinoline core serves as a crucial scaffold, likely involved in key interactions within the ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may contribute to the overall binding affinity and selectivity. The ether linkage provides the necessary spacing and orientation for the triazolopyridazine moiety.
The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of various substituents, would be expected to modulate the potency and selectivity profile of the inhibitor.
Experimental Protocols
c-Met Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the c-Met kinase.
References
- 1. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
AMG-208: A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-208 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway, primarily through amplification or mutation, is implicated in the pathogenesis and progression of numerous human cancers. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, summarizing key preclinical data. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for relevant assays, and visual representations of the targeted signaling pathways and experimental workflows.
Target Profile
This compound is characterized as a highly selective dual inhibitor of c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise), two closely related receptor tyrosine kinases.[1] The primary mechanism of action of this compound is the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]
Primary Targets: c-Met and RON
The primary targets of this compound are the c-Met and RON kinases. It has been shown to potently inhibit c-Met with an IC50 value of 9 nM in cell-free assays.[1][2]
Selectivity Profile
Preclinical studies have demonstrated that this compound exhibits selectivity for c-Met and RON. At higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] A summary of the inhibitory activity of this compound against key kinases is presented in Table 1.
Quantitative Data
The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| c-Met | Cell-free kinase assay | 9 | [1][2] |
| c-Met | Cell-free kinase assay | 5.2 | [3] |
| HGF-mediated c-Met phosphorylation | PC3 cells | 46 | [1] |
| VEGFR2 | Cell-free kinase assay | 112 | [3] |
| Table 1: Inhibitory Activity of this compound |
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by c-Met and RON activation. Upon ligand binding (HGF for c-Met, MSP for RON), these receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins and signaling molecules.
c-Met and RON Downstream Signaling
The activation of c-Met and RON initiates several key signaling pathways, including:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated through the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to RAS activation and subsequent signaling through RAF, MEK, and ERK.
-
PI3K/Akt Pathway: This pathway is a major driver of cell survival and is initiated by the binding of the p85 subunit of PI3K to the activated receptor, leading to the activation of Akt.
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be directly recruited to the activated receptors, leading to their phosphorylation, dimerization, and translocation to the nucleus to regulate gene expression related to cell survival and proliferation.
-
Src and FAK: These non-receptor tyrosine kinases can also be activated downstream of c-Met and RON, playing roles in cell motility and invasion.
References
AMG-208: A Potent c-Met Inhibitor for Oncological Research
An In-Depth Technical Guide on the In Vitro Inhibitory Activity of AMG-208
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, a selective small-molecule inhibitor of the c-Met proto-oncogene. Designed for researchers, scientists, and drug development professionals, this document details the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, outlines the experimental methodologies used for these determinations, and illustrates its mechanism of action through signaling pathway diagrams.
Core Efficacy Data: In Vitro IC50 Values
The potency of this compound has been characterized through various in vitro assays, including cell-free enzymatic assays and cell-based functional assays. The summarized data highlights its high affinity and selectivity for the c-Met receptor tyrosine kinase.
| Assay Type | Target/Cell Line | IC50 Value |
| Cell-Free Kinase Assay | c-Met | 9 nM[1] |
| Cell-Free Kinase Assay | Met | 9.3 nM[2] |
| Cell-Free Kinase Assay | Wild-Type MET | 5.2 nM[3] |
| Cell-Based Phosphorylation Assay | PC3 (Prostate Cancer) | 46 nM[1][4][5] |
| Cell-Free Kinase Assay | VEGF-R2 | 112 nM[3] |
Note: The IC50 value for VEGF-R2 indicates potential off-target activity at higher concentrations.
Mechanism of Action and Signaling Pathways
This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase, targeting both ligand-dependent and ligand-independent activation.[6][7][8] The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, and survival.
This compound effectively blocks this autophosphorylation, thereby inhibiting the activation of several critical downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and PLCγ-PKC pathways.[9] Key signaling molecules affected by the inhibition of c-Met include ERK1/2, AKT, FAK, GAB1, and STAT3/5.[10]
Below are diagrams illustrating the HGF/c-Met signaling pathway and the workflow for a typical in vitro IC50 determination experiment.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining IC50 values using a cell-based viability assay.
Experimental Protocols
The determination of this compound's IC50 values relies on established and reproducible experimental protocols. Below are detailed methodologies for the key assays cited.
In Vitro c-Met Kinase Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant c-Met kinase (catalytic domain)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the c-Met enzyme to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data is normalized to controls, and IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Inhibition of c-Met Phosphorylation Assay (Cell-Based)
This assay measures the ability of this compound to inhibit the HGF-induced autophosphorylation of the c-Met receptor in a cellular context.
Materials:
-
PC3 cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound (in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
Western blot or ELISA reagents
-
96-well plates or cell culture dishes
Procedure:
-
Seed PC3 cells in appropriate culture vessels and allow them to adhere and grow.
-
Prior to treatment, serum-starve the cells for several hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.
-
Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated c-Met and total c-Met using either Western blotting or a specific ELISA kit.
-
For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the specific antibodies.
-
Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.
-
Calculate the percentage of inhibition for each this compound concentration relative to the HGF-stimulated control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the impact of a compound on cell proliferation and viability, from which an IC50 value can be derived.
Materials:
-
Target cancer cell line (e.g., PC3)
-
Cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11][12][13]
-
Solubilize the formazan crystals by adding the solubilization solution to each well and mix thoroughly.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1002304-34-8 | C-Met inhibitor,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. ChemGood [chemgood.com]
- 8. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
AMG-208: A Technical Overview of HGF-Mediated Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AMG-208, a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the mechanism of action of this compound in the context of Hepatocyte Growth Factor (HGF)-mediated signaling, presents key quantitative data, outlines representative experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.
Introduction to HGF/c-Met Signaling and its Role in Oncology
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated. However, aberrant activation of this pathway through c-Met overexpression, gene amplification, or mutations is a known driver in numerous human cancers. This dysregulation is often associated with poor prognosis and resistance to certain cancer therapies. Consequently, the HGF/c-Met pathway has emerged as a significant target for therapeutic intervention in oncology.
This compound is a potent and selective inhibitor of c-Met, designed to block both ligand-dependent and ligand-independent activation of the receptor, thereby inhibiting its tyrosine kinase activity. This inhibition is expected to result in the suppression of tumor cell growth and proliferation in cancers that are dependent on c-Met signaling.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its potency against its primary target, c-Met, as well as its activity on other kinases.
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Cell-Free Kinase Assay | Wild-Type c-Met | N/A | 5.2 nM | |
| Cell-Free Kinase Assay | c-Met | N/A | 9 nM | |
| Cell-Based Phosphorylation Assay | c-Met | PC3 | 46 nM |
Table 1: In Vitro Inhibitory Activity of this compound against c-Met. The IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.
| Target Kinase | IC50 Value | Reference |
| VEGFR2 | 112 nM |
Table 2: Kinase Selectivity Profile of this compound. This table highlights the selectivity of this compound for c-Met over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Core Signaling Pathway and Mechanism of Inhibition
The HGF/c-Met signaling cascade is a complex network of intracellular events. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and downstream effectors, leading to the activation of multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively promote cell growth, survival, and motility.
This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
AMG-208: A Technical Overview of its Anti-Proliferative and Pro-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, and metastasis in various human cancers. This technical guide provides an in-depth analysis of the effects of this compound on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: c-Met Inhibition
This compound exerts its anti-tumor effects primarily through the inhibition of the c-Met signaling pathway. c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS-ERK, PI3K-AKT, and STAT3 pathways, which collectively promote cell growth, survival, and invasion. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways. Notably, this compound has also been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase implicated in cancer.
Signaling Pathway of c-Met and Inhibition by this compound
Caption: Mechanism of this compound action on the c-Met signaling pathway.
Effects on Cell Proliferation
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with c-Met overexpression or amplification. The inhibition of c-Met leads to cell cycle arrest and a reduction in tumor cell growth.
Quantitative Data: Inhibition of Kinase Activity and Cell Growth
| Parameter | Value | Cell Line/System | Reference |
| c-Met Kinase Activity IC50 | 9 nM | Cell-free assay | [1] |
| HGF-mediated c-Met Phosphorylation IC50 | 46 nM | PC3 (Prostate Cancer) | [1] |
Note: Specific GI50 (50% growth inhibition) values for this compound in various cancer cell lines are not consistently reported in publicly available literature. The data presented here reflects the direct inhibitory effect on the target kinase.
Effects on Apoptosis
By blocking the pro-survival signals emanating from the c-Met receptor, particularly through the PI3K-AKT and STAT3 pathways, this compound effectively induces apoptosis in cancer cells. This programmed cell death is a key contributor to its anti-tumor efficacy. Preclinical studies have shown that this compound suppressed proliferation and induced apoptosis in human tumor xenograft models[2].
Quantitative Data: Induction of Apoptosis
Specific quantitative data from publicly available preclinical studies detailing the percentage of apoptotic cells or the fold-increase in caspase-3 activity following this compound treatment is limited.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time, then lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to each lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the signal to the protein concentration and express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the c-Met signaling pathway.
-
Protein Extraction: Treat cells with this compound for various times and at different concentrations. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualization of Experimental Workflows
Cell Viability and Apoptosis Assay Workflow
Caption: Standard workflows for assessing cell viability, apoptosis, and signaling.
Conclusion
This compound is a selective c-Met inhibitor that effectively suppresses cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the downregulation of key pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on c-Met targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
The Role of AMG-208 in Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AMG-208, a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, and its investigation in the context of prostate cancer. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The c-Met Signaling Axis in Prostate Cancer
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of oncogenesis and metastasis in numerous cancers, including prostate cancer.[1][2] The c-Met receptor, a transmembrane tyrosine kinase, is often overexpressed in prostate tumors, with expression levels correlating with disease progression and the development of castration-resistant prostate cancer (CRPC).[1][3] Activation of c-Met by its ligand, HGF, which is often secreted by stromal cells in the tumor microenvironment, triggers a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, regulate crucial cellular processes such as proliferation, survival, motility, and invasion.[2][4][5] The aberrant activation of the HGF/c-Met axis has been linked to resistance to conventional therapies, making it a compelling target for therapeutic intervention in advanced prostate cancer.[1]
This compound is a potent and selective inhibitor of c-Met kinase activity.[6] It has also been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase implicated in tumor progression.[7] By blocking the ATP-binding site of these kinases, this compound inhibits their phosphorylation and subsequent downstream signaling, thereby impeding tumor growth and metastasis.
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent inhibitory activity of this compound against c-Met.
In Vitro Activity
In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM against c-Met kinase activity.[7] In the human prostate cancer cell line PC3, which expresses c-Met, this compound inhibited HGF-mediated c-Met phosphorylation with an IC50 of 46 nM.[7] These findings highlight the compound's direct and potent inhibitory effect on the target kinase.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Cell-free kinase assay | c-Met | N/A | 9 nM | [7] |
| HGF-mediated c-Met phosphorylation | c-Met | PC3 | 46 nM | [7] |
Clinical Evaluation: The First-in-Human Phase 1 Study
A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT00813384) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[8][9][10] A cohort of this study included patients with prostate cancer.[8]
Study Design and Patient Population
Patients received oral doses of this compound once daily in escalating cohorts ranging from 25 mg to 400 mg.[9][10][11] Of the 54 patients enrolled in the dose-escalation phase, 19% (10 patients) had prostate cancer.[8][11]
Clinical Activity in Prostate Cancer
This compound demonstrated promising signs of antitumor activity, particularly in patients with prostate cancer.[8][9]
Table 2: Antitumor Activity of this compound in Prostate Cancer Patients (Phase 1 Study)
| Response Type | Dose Level | Number of Patients | Reference |
| Complete Response | 300 mg | 1 | [9][11] |
| Partial Response | 400 mg | 2 | [9][11] |
Safety and Tolerability
The treatment was generally manageable, with the maximum tolerated dose not being reached in the study.[9][10][11] Dose-limiting toxicities (DLTs) were observed at higher doses.
Table 3: Dose-Limiting Toxicities (DLTs) Observed in the Phase 1 Study of this compound
| Dose Level | DLT Event | Grade | Reference |
| 200 mg | Increased AST | 3 | [9][10][11] |
| 200 mg | Thrombocytopenia | 3 | [9][10][11] |
| 300 mg | Acute Myocardial Infarction | 4 | [9][10][11] |
| 300 mg | Prolonged QT Interval | 3 | [9][10][11] |
| 400 mg | Hypertension | 3 | [9][10][11] |
Pharmacokinetics
Pharmacokinetic analysis revealed that this compound exposure increased linearly with the dose. The mean plasma half-life was estimated to be between 21.4 and 68.7 hours.[9][10][11]
Signaling Pathways and Mechanism of Action
This compound exerts its antitumor effects by inhibiting the c-Met signaling cascade. The binding of HGF to c-Met normally leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Experimental Protocols
Cell-Based Assays
Objective: To determine the effect of the inhibitor on cell viability and proliferation.
Generalized Protocol for MTS Assay:
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Generalized workflow for an MTS cell proliferation assay.
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
Generalized Protocol for Orthotopic Xenograft Mouse Model:
-
Cell Preparation: Harvest and resuspend prostate cancer cells in an appropriate medium (e.g., Matrigel).
-
Orthotopic Injection: Surgically implant the cells into the prostate gland of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper measurements or in vivo imaging.
-
Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the compound.
Caption: Generalized workflow for an in vivo xenograft study.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for prostate cancer by effectively targeting the c-Met signaling pathway. Preclinical data established its potent inhibitory activity, which translated into promising signals of clinical efficacy in a Phase 1 trial, particularly in patients with prostate cancer. The manageable safety profile further supports its development. For researchers, the compelling preclinical and early clinical data for this compound underscore the therapeutic relevance of the HGF/c-Met axis in prostate cancer. Further investigation into predictive biomarkers and combination strategies will be crucial in optimizing the clinical application of c-Met inhibitors for patients with advanced prostate cancer.
References
- 1. The Role of HGF/c-Met Signaling in Prostate Cancer Progression and c-Met Inhibitors in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of c-Met inhibitor for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting c-Met in the treatment of urologic neoplasms: Current status and challenges [frontiersin.org]
- 5. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AMG-208: A Technical Guide for Researchers on its Application in MET-Amplified Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMG-208, a small molecule inhibitor of the c-MET receptor tyrosine kinase, with a specific focus on its relevance to MET-amplified tumors. This document synthesizes publicly available preclinical and clinical data, outlines detailed experimental methodologies for key assays, and presents signaling pathways and workflows through structured diagrams.
Core Concepts: MET Amplification and this compound
The MET proto-oncogene encodes the receptor tyrosine kinase c-MET.[1] Amplification of the MET gene is a known oncogenic driver in various cancers, leading to overexpression and constitutive activation of the c-MET receptor.[1] This aberrant signaling promotes tumor growth, proliferation, invasion, and angiogenesis.[1] Furthermore, MET amplification has been identified as a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors.[1]
This compound is a selective, orally bioavailable small molecule inhibitor of c-MET.[2][3] It has been investigated in clinical trials for the treatment of advanced solid tumors.[1][4]
Preclinical and In Vitro Activity of this compound
While extensive preclinical data on this compound in MET-amplified specific models is not publicly available, the first-in-human study publication states that this compound "suppressed proliferation and induced apoptosis in human tumor xenograft models (data on file)".[1] The following table summarizes the available in vitro inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Source |
| Wild-type MET | Kinase Assay | 5.2 | N/A | [1] |
| HGF-mediated c-MET phosphorylation | Cell-based Assay | 46 | PC3 (Prostate Cancer) | [5] |
| VEGFR2 | Kinase Assay | 112 | N/A | [1] |
Clinical Studies of this compound
A first-in-human, phase 1 clinical trial (NCT00813384) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[1][4]
Table 2: Summary of Phase 1 Clinical Trial of this compound (NCT00813384)
| Parameter | Details | Source |
| Study Design | Dose-escalation study with cohorts ranging from 25 mg to 400 mg once daily. | [1][4] |
| Patient Population | 54 patients with advanced solid tumors, including prostate, colon, esophageal, and non-small cell lung cancer. | [1] |
| Pharmacokinetics | This compound exposure increased linearly with dose. The mean plasma half-life was estimated to be between 21.4 and 68.7 hours. | [4] |
| Safety and Tolerability | The maximum tolerated dose (MTD) was not reached. Dose-limiting toxicities included grade 3 increased AST, grade 3 thrombocytopenia, grade 4 acute myocardial infarction, grade 3 prolonged QT, and grade 3 hypertension. The most common treatment-related adverse events were fatigue, nausea, hypertension, and diarrhea. | [4] |
| Preliminary Efficacy | One complete response (prostate cancer) and three partial responses (two in prostate cancer, one in kidney cancer) were observed. | [4] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified MET Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by HGF binding to the c-MET receptor, leading to the activation of downstream pathways involved in cell proliferation and survival.
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for In Vitro Kinase Assay
This diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.
Caption: A general workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following sections provide representative protocols for key experiments. It is important to note that the specific protocols used in the this compound studies are not publicly available, and these are based on standard laboratory methods.
MET Gene Amplification Detection by Fluorescence In Situ Hybridization (FISH)
Principle: FISH is a cytogenetic technique that uses fluorescent probes that bind to specific DNA sequences to visualize and quantify the number of copies of a particular gene, in this case, MET, relative to a control probe (e.g., for centromere 7, CEP7).
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pretreatment: Slides are treated with a protease solution to digest proteins and allow probe access to the DNA.
-
Probe Hybridization: A dual-color probe set for MET and CEP7 is applied to the slides, which are then denatured at high temperature and hybridized overnight.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI to visualize the nuclei and analyzed under a fluorescence microscope.
-
Scoring: The number of MET (e.g., red signals) and CEP7 (e.g., green signals) signals are counted in at least 50 non-overlapping tumor cell nuclei. The MET/CEP7 ratio is calculated. A ratio ≥ 2.0 is often considered amplification.
Cell-Based MET Phosphorylation Assay
Principle: This assay measures the ability of a compound to inhibit HGF-induced autophosphorylation of the c-MET receptor in a cellular context.
Methodology:
-
Cell Culture: PC3 cells are seeded in 96-well plates and grown to near confluence.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of this compound for 1-2 hours.
-
HGF Stimulation: Recombinant human HGF is added to the wells to a final concentration of 50 ng/mL and incubated for 15-30 minutes at 37°C.
-
Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors.
-
ELISA for Phospho-MET:
-
An ELISA plate is coated with a capture antibody specific for total c-MET.
-
Cell lysates are added to the wells.
-
A detection antibody specific for phosphorylated tyrosine residues, conjugated to an enzyme (e.g., HRP), is added.
-
A substrate is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: The signal is normalized to total protein concentration, and the IC50 is calculated.
Western Blotting for MET Signaling Pathway Components
Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key signaling molecules downstream of c-MET.
Methodology:
-
Sample Preparation: Cells are treated with this compound and/or HGF as described in the phosphorylation assay. Cell lysates are prepared, and protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total MET, phospho-MET, total AKT, phospho-AKT, total ERK, and phospho-ERK.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light is detected using an imaging system.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound is a potent inhibitor of the c-MET receptor tyrosine kinase with demonstrated clinical activity in some patients with advanced solid tumors. While its development appears to have been discontinued, the study of this compound provides valuable insights for the continued investigation of c-MET inhibitors in the context of MET-amplified cancers. The methodologies and data presented in this guide serve as a resource for researchers in the field of oncology and drug development. Further research is warranted to fully elucidate the potential of targeting the MET pathway in this genetically defined patient population.
References
AMG-208: A Technical Deep Dive into its Anti-Angiogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a critical mediator of tumor growth, invasion, and angiogenesis. This technical guide provides an in-depth analysis of this compound's core anti-angiogenic activities, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. Through its targeted inhibition of the HGF/c-Met signaling axis, and at higher concentrations, the VEGFR2 pathway, this compound presents a compelling strategy for disrupting the vascularization of solid tumors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-angiogenic therapies.
Core Mechanism of Action: Inhibition of the c-Met Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a key driver of this process. This compound exerts its anti-angiogenic effects primarily by inhibiting the c-Met receptor tyrosine kinase.[1][2][3]
The HGF/c-Met Axis in Angiogenesis:
-
Activation: Under normal and pathological conditions, HGF binds to its receptor, c-Met, which is expressed on the surface of endothelial cells.[4] This binding triggers the dimerization and autophosphorylation of the c-Met receptor, leading to the activation of its intracellular kinase domain.
-
Downstream Signaling: The activated c-Met receptor recruits and phosphorylates various downstream effector proteins, initiating a cascade of signaling pathways that are crucial for angiogenesis. These include:
-
PI3K/Akt Pathway: Promotes endothelial cell survival, proliferation, and migration.
-
Ras/MEK/ERK Pathway: Stimulates endothelial cell proliferation and differentiation.
-
Src/FAK Pathway: Regulates cell adhesion and migration.[5]
-
-
Angiogenic Outcomes: The culmination of these signaling events leads to key processes in angiogenesis, including endothelial cell proliferation, migration, invasion, and the formation of new vascular tubes.[2]
This compound's Intervention:
This compound is a selective, ATP-competitive inhibitor of the c-Met kinase.[3] By binding to the ATP-binding pocket of the c-Met receptor, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascades that drive angiogenesis.[3] Preclinical data has shown that this compound can inhibit both ligand-dependent (HGF-mediated) and ligand-independent c-Met activation.
At higher concentrations, this compound has also been shown to inhibit other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another critical mediator of angiogenesis.[1] This dual-targeting capability may contribute to a more comprehensive blockade of tumor-induced neovascularization.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical and clinical studies.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Wild-type c-Met | Kinase Assay | 5.2 nM | [1] |
| HGF-mediated c-Met Phosphorylation (PC3 cells) | Cell-based Assay | 46 nM | [6] |
| VEGFR2 | Kinase Assay | 112 nM | [1] |
Table 2: Phase I Clinical Trial of this compound (NCT00813384) - Key Parameters [1][3]
| Parameter | Details |
| Study Design | First-in-human, open-label, dose-escalation study |
| Patient Population | 54 patients with advanced solid tumors |
| Dose Cohorts | 25, 50, 100, 150, 200, 300, and 400 mg (orally, once daily) |
| Maximum Tolerated Dose (MTD) | Not reached |
| Dose-Limiting Toxicities (DLTs) | Grade 3 increased AST (200 mg), Grade 3 thrombocytopenia (200 mg), Grade 4 acute myocardial infarction (300 mg), Grade 3 prolonged QT (300 mg), Grade 3 hypertension (400 mg) |
| Pharmacokinetics | Linear increase in exposure with dose; mean plasma half-life of 21.4–68.7 hours |
| Antitumor Activity | 1 complete response (prostate cancer), 3 partial responses (2 prostate cancer, 1 kidney cancer) |
Signaling Pathways and Experimental Workflows
HGF/c-Met Signaling Pathway in Angiogenesis
The following diagram illustrates the central role of the HGF/c-Met signaling pathway in promoting angiogenesis and the point of intervention for this compound.
Figure 1: HGF/c-Met Signaling Pathway in Angiogenesis and this compound Inhibition.
Experimental Workflow: Evaluating this compound's Anti-Angiogenic Effects
The following diagram outlines a typical experimental workflow to assess the anti-angiogenic properties of a c-Met inhibitor like this compound.
Figure 2: Experimental workflow for assessing the anti-angiogenic activity of this compound.
Detailed Experimental Protocols
Endothelial Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial growth medium (EGM) supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a basal medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Cells are then stimulated with a pro-angiogenic factor like HGF or VEGF.
-
Incubation: Plates are incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is calculated.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the migration of endothelial cells in response to a chemoattractant.
Methodology:
-
Chamber Preparation: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) separating the upper and lower chambers is used. The lower side of the membrane is coated with an extracellular matrix protein like fibronectin or collagen.
-
Chemoattractant: The lower chamber is filled with a basal medium containing a chemoattractant, such as HGF or VEGF.
-
Cell Seeding: HUVECs are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) and then seeded into the upper chamber in a serum-free medium.
-
Incubation: The chamber is incubated for 4-6 hours to allow for cell migration.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by counting under a microscope in several random fields.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., HGF or VEGF). The cell suspension is then added to the Matrigel-coated wells.
-
Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Western Blot Analysis of c-Met Phosphorylation
Objective: To determine the inhibitory effect of this compound on HGF-induced c-Met phosphorylation and downstream signaling in endothelial cells.
Methodology:
-
Cell Culture and Starvation: HUVECs are grown to near confluence and then serum-starved for several hours to reduce basal signaling.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft and Microvessel Density (MVD) Analysis
Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human tumor cells known to drive angiogenesis are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound or a vehicle control orally on a daily schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Tissue Collection: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC): Tumor sections are stained with an antibody against an endothelial cell marker, such as CD31.
-
MVD Quantification: The stained sections are examined under a microscope, and the microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields ("hot spots") within the tumor.
Conclusion
This compound demonstrates a clear and potent anti-angiogenic mechanism of action through the targeted inhibition of the HGF/c-Met signaling pathway. Preclinical data, supported by early clinical findings, underscore its potential as a therapeutic agent for solid tumors by disrupting their vascular supply. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of c-Met inhibitors as a promising class of anti-cancer drugs. Further research focusing on quantitative assessments of anti-angiogenic efficacy in various preclinical models will be crucial for optimizing the clinical application of this compound and similar targeted therapies.
References
- 1. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (A–C) MCC inhibited cell proliferation in HUVECs (IC50 64.8 μmol·L–1), DU145 (IC50 71.3 μmol·L–1), PC-3 (IC50 93.1 μmol·L–1) in a dose-dependent manner. Cells were treated by various concentrations of MCC for 72 h. (D) MCC inhibited cell proliferation of HUVECs in a dose-dependent manner (IC50 159.8 μmol·L–1) after 24 h incubating with MCC. Cell growth was quantified by the CCK-8 assay. Data were expressed as percentages of the control and as the mean ± SEM of triplicate experiments [cjnmcpu.com]
- 3. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Angiogenic Inhibitors with an in vivo Quantitative Angiogenesis Method Using Agarose Microencapsulation and Mouse Hemoglobin Enzyme‐linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo visualization of tumor microvessel density and response to anti-angiogenic treatment by high resolution MRI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of AMG-208: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases, which are crucial mediators of cell proliferation, survival, and migration. Dysregulation of the c-Met and RON signaling pathways has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and metabolic data for this compound, intended to support further research and development efforts.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the kinase activity of both c-Met and RON. In preclinical studies, this compound has demonstrated potent inhibition of c-Met with an IC50 of 9 nM in cell-free assays.[1] Furthermore, it effectively inhibits HGF-mediated c-Met phosphorylation in PC3 cells with an IC50 of 46 nM.[1]
Signaling Pathways
The signaling cascades initiated by the activation of c-Met and RON receptors are complex and involve multiple downstream effectors that regulate key cellular processes. This compound's dual inhibitory action disrupts these pathways, leading to the suppression of tumor growth and progression.
Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in male Sprague-Dawley rats. The available data from these studies are summarized in the tables below.
Intravenous Administration in Rats
| Parameter | 0.5 mg/kg | 2 mg/kg |
| Clearance (Cl) | 0.37 L/h/kg | - |
| Volume of Distribution (Vss) | 0.38 L/kg | - |
| Half-life (T1/2) | 1 hour | - |
| AUC (0-inf) | - | 2517 ng·h/mL |
| Data sourced from Selleck Chemicals.[1] |
Oral Administration in Rats
| Parameter | Value |
| Bioavailability (F) | 43% |
| Data sourced from Selleck Chemicals.[1] |
Note: Comprehensive preclinical pharmacokinetic data for this compound in other species such as mice, dogs, and monkeys are not publicly available at the time of this guide's compilation.
Metabolism
In vitro studies using rat and human liver microsomes have shown that the primary metabolic pathway for this compound is oxidation, leading to the formation of C6-phenylarene oxidation products as the major metabolites.[1]
This compound has also been identified as a time-dependent inhibitor of CYP3A4. Pre-incubation with human liver microsomes for 30 minutes resulted in a potent inhibition of CYP3A4 metabolic activity, with an IC50 of 4.1 μM.[1] This represents an eightfold increase in potency compared to the IC50 of 32 μM observed without preincubation.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on standard practices in preclinical drug development, the following sections outline the likely methodologies employed.
In Vivo Pharmacokinetic Studies
The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models.
Methodology Details:
-
Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.
-
Dosing: The compound is administered intravenously (to determine clearance, volume of distribution, and half-life) and orally (to assess bioavailability).
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: Drug concentrations in plasma are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.
In Vitro Metabolism Studies (Liver Microsomes)
These assays are conducted to assess the metabolic stability of a compound and identify the enzymes responsible for its metabolism.
Methodology Details:
-
Test System: Liver microsomes from various species (e.g., rat, human) are used as they contain a high concentration of drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with liver microsomes in the presence of cofactors like NADPH (nicotinamide adenine dinucleotide phosphate) to initiate metabolic reactions.
-
Time Points: Aliquots are taken at different time points, and the reaction is stopped.
-
Analysis: The amount of the parent drug remaining at each time point is measured by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability (half-life and intrinsic clearance).
Conclusion
The available preclinical data indicate that this compound is a potent dual inhibitor of c-Met and RON with oral bioavailability in rats. Its metabolism is primarily oxidative, and it exhibits time-dependent inhibition of CYP3A4. While this guide provides a foundational understanding of this compound's preclinical pharmacokinetics, it is important to note the absence of comprehensive data across multiple species and detailed ADME parameters in the public domain. Further studies are necessary to fully characterize its pharmacokinetic profile and to support its continued clinical development.
References
AMG-208 Oral Bioavailability in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the oral bioavailability of AMG-208, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, in preclinical animal models. The data presented here is crucial for understanding the pharmacokinetic profile of this compound and for informing its development as a potential therapeutic agent.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound has been characterized in male Sprague-Dawley rats. The key pharmacokinetic parameters are summarized in the table below, providing a clear comparison between intravenous and oral administration routes.
| Parameter | Administration Route | Dose | Value | Units | Reference |
| Clearance (Cl) | Intravenous (i.v.) | 0.5 mg/kg | 0.37 | L/h/kg | [1][2] |
| Volume of Distribution at Steady State (Vss) | Intravenous (i.v.) | 0.5 mg/kg | 0.38 | L/kg | [1][2] |
| Half-life (T1/2) | Intravenous (i.v.) | 0.5 mg/kg | 1 | hour | [1][2] |
| Area Under the Curve (AUC0→∞) | Oral (p.o.) | 2 mg/kg | 2517 | ng·h/mL | [1] |
| Oral Bioavailability (F) | Oral (p.o.) | 2 mg/kg | 43 | % | [1] |
Experimental Protocols
The pharmacokinetic data presented above was obtained from a study in male Sprague-Dawley rats.[1][2] The experimental design involved two arms to determine the absolute oral bioavailability.
Intravenous Administration:
-
Formulation: Not specified.
-
Blood Sampling: Serial blood samples were collected at specified time points post-administration to determine the plasma concentration-time profile.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for small molecule quantification.
Oral Administration:
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dose: 2 mg/kg.[1]
-
Formulation: Not specified.
-
Blood Sampling: Serial blood samples were collected at specified time points post-gavage to determine the plasma concentration-time profile.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated bioanalytical method.
Data Analysis: The oral bioavailability (F) was calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral administration to the AUC from the intravenous administration.
Visualizations
Signaling Pathway
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. By inhibiting c-Met, this compound blocks these oncogenic signals.
Caption: Simplified HGF/c-Met signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram illustrates the workflow of the preclinical pharmacokinetic study conducted to determine the oral bioavailability of this compound in rats.
Caption: Experimental workflow for determining the oral bioavailability of this compound in rats.
References
Methodological & Application
AMG-208 Cellular Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] At higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key receptor tyrosine kinase involved in angiogenesis.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for cellular assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound against its primary and secondary targets.
| Target | Assay Type | Cell Line/System | IC50 (nM) |
| c-Met (wild-type) | Cell-free kinase assay | N/A | 5.2[1] |
| HGF-mediated c-Met phosphorylation | Cellular Assay | PC3 (Prostate Cancer) | 46[3] |
| VEGFR2 | Kinase Assay | N/A | 112[1][2] |
Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to visualize its targets within their respective signaling cascades.
Experimental Workflow
A typical workflow for evaluating the cellular effects of this compound is outlined below.
References
Application Notes: In Vivo Xenograft Model for Evaluating AMG-208 Efficacy
Introduction
AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in various cellular processes, including proliferation, survival, migration, and invasion.[3] In numerous cancers, the HGF/c-Met signaling pathway is aberrantly activated through mechanisms such as gene amplification, overexpression, or activating mutations, which often correlates with poor prognosis and metastasis.[3][4] This makes c-Met an attractive target for cancer therapy. Preclinical evaluation of c-Met inhibitors like this compound is essential to determine anti-tumor efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identify potential biomarkers of response.
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and valuable preclinical tool for this purpose.[5] By using cell lines with known c-Met activation status, researchers can assess the specific on-target effects of this compound. These models allow for the evaluation of tumor growth inhibition, the modulation of downstream signaling pathways in the tumor tissue, and the determination of optimal dosing schedules.[6][7] This document provides a detailed protocol for designing and executing an in vivo xenograft study to evaluate the anti-tumor activity of this compound.
Mechanism of Action: The HGF/c-Met Signaling Pathway
HGF binding to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[3] This activation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. These include the RAS/MAPK pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and motility.[3] this compound exerts its anti-tumor effect by competitively inhibiting the ATP-binding site of the c-Met kinase, thereby blocking its phosphorylation and the subsequent activation of these oncogenic pathways.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodology for a subcutaneous xenograft study to evaluate this compound.
Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical. Cell lines with documented c-Met gene amplification or high protein overexpression are most likely to be sensitive to this compound.[8]
-
Recommended Cell Lines:
-
Protocol:
-
Culture selected cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells 2-3 times post-thawing before implantation to ensure robust growth.[5]
-
Harvest cells during the exponential growth phase (approx. 80-90% confluency).[5]
-
Animal Model and Husbandry
-
Rationale: Immunocompromised mice are required to prevent rejection of human tumor cells.[5]
-
Recommended Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Protocol:
-
Acclimate animals for at least one week before the start of the experiment.
-
House mice in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water.
-
Monitor animal health daily throughout the study.
-
Subcutaneous Xenograft Implantation
-
Protocol:
-
Harvest and count cultured cancer cells.
-
Wash cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Study Design and this compound Treatment
-
Rationale: A dose-response study is essential to determine efficacy and tolerability. This compound is an oral inhibitor, making oral gavage the appropriate administration route.[1]
-
Protocol:
-
Monitor tumor growth post-implantation. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound Low Dose (e.g., 10 mg/kg)
-
Group 3: this compound High Dose (e.g., 30 mg/kg)
-
-
Drug Formulation: Prepare a suspension of this compound in the vehicle solution daily.
-
Administration: Administer the assigned treatment orally (p.o.) via gavage once daily (QD) for 21 consecutive days. Dose volume should be 10 mL/kg body weight.
-
Caption: Workflow for an this compound in vivo xenograft efficacy study.
Monitoring and Endpoints
-
Protocol:
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each mouse twice weekly as a measure of general toxicity.
-
Define study endpoints in accordance with IACUC guidelines. This typically includes:
-
Tumor volume exceeding 1500-2000 mm³.
-
Body weight loss exceeding 20%.
-
Signs of significant morbidity (ulceration, distress).
-
-
At the end of the study, euthanize mice and collect terminal blood (for PK analysis) and tumor tissue (for PD analysis).
-
Pharmacodynamic (PD) Biomarker Analysis
-
Rationale: To confirm that this compound is hitting its target in vivo, tumor lysates should be analyzed for c-Met phosphorylation.
-
Protocol:
-
A satellite group of tumor-bearing mice can be used for PD analysis.
-
Administer a single oral dose of vehicle or this compound.
-
Collect tumors at various time points post-dose (e.g., 2, 6, 12, 24 hours).
-
Flash-freeze tumors in liquid nitrogen.
-
Prepare tumor lysates and perform Western blot analysis using antibodies against phosphorylated c-Met (p-Met) and total c-Met. A reduction in the p-Met/total Met ratio indicates target engagement.[6]
-
Data Presentation & Interpretation
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Table 1: In Vitro Activity of this compound
This table summarizes the potency of this compound against its primary kinase target.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| This compound | c-Met (wild-type) | 5.2 | [1] |
| This compound | VEGFR2 | 112 | [1] |
IC₅₀: Half maximal inhibitory concentration.
Table 2: Example In Vivo Efficacy Data in a Xenograft Model
This table illustrates how to present the primary efficacy outcomes from the study. Values are representative for a potent c-Met inhibitor.
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1250 ± 150 | - | +5.2 |
| This compound (10 mg/kg, QD) | 10 | 500 ± 85 | 60% | +2.1 |
| This compound (30 mg/kg, QD) | 10 | 250 ± 50 | 80% | -1.5 |
TGI (%) is calculated at the end of the study relative to the vehicle control group.
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice
This table shows key pharmacokinetic parameters that can be determined from plasma samples collected during the study. Values are illustrative.
| Dose Group | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·h/mL) | T½ (hr) |
| 10 mg/kg | 850 | 2 | 6800 | 8 |
| 30 mg/kg | 2500 | 2 | 21000 | 9 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC₀₋₂₄: Area under the curve from 0 to 24 hours. T½: Half-life.
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of c-Met in Cancer: Emphasis on Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-208 Dosing in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver in the development and progression of many human cancers.[1][2][3] Dysregulation of this pathway, through c-Met overexpression, amplification, or mutation, can lead to increased cell proliferation, survival, motility, invasion, and angiogenesis.[1][4][5] this compound has shown potential in preclinical models to inhibit HGF-mediated c-Met phosphorylation and suppress tumor growth. This document provides a generalized protocol for evaluating the in vivo efficacy of this compound in mouse xenograft models, based on common practices for c-Met inhibitors.
HGF/c-Met Signaling Pathway
The binding of HGF to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which regulate key cellular processes involved in tumorigenesis.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data on Dosing of c-Met Inhibitors in Mouse Models
| Compound | Mouse Model | Dose | Route of Administration | Dosing Schedule | Reference |
| KRC-00715 | Hs746T Xenograft | 50 mg/kg | Oral Gavage | Daily for 10 days | [6] |
| PF-2341066 | GTL-16 Xenograft | >50 mg/kg | Oral Gavage | Daily | [7] |
| Crizotinib | ICR (CD-1) Mice | 4 mg | Oral Gavage | Single Dose | [8][9] |
Experimental Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation
-
Cell Lines: Select a human cancer cell line with known c-Met expression or activation (e.g., Hs746T, GTL-16).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 1x10^7 to 5x10^7 cells/mL. To enhance tumor take rate, cells can be mixed with an equal volume of Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Preparation and Administration
-
Vehicle Preparation: Select an appropriate vehicle for this compound solubilization (e.g., 0.5% methylcellulose in sterile water). The vehicle should be tested for any intrinsic anti-tumor effects.
-
This compound Formulation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing. The concentration should be calculated based on the mean body weight of the mice in each treatment group.
-
Route of Administration: Based on the preclinical data for other c-Met inhibitors, oral gavage is a common and effective route.[6][7][8][10]
-
Dosing Schedule: A starting dose can be extrapolated from in vitro IC50 values and data from similar compounds. A dose-finding study is highly recommended. A potential starting point could be in the range of 25-50 mg/kg, administered daily.
4. Monitoring and Endpoint
-
Body Weight and Clinical Signs: Monitor the body weight of the mice and observe for any clinical signs of toxicity at least twice a week.
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is often tumor growth inhibition.
-
Study Termination: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo mouse xenograft study.
Caption: A typical experimental workflow for an in vivo mouse xenograft study.
Conclusion
The provided protocol offers a general framework for conducting in vivo studies to evaluate the efficacy of this compound in mouse models. It is crucial to emphasize that the optimal dosing schedule for this compound has not been definitively established in the public literature. Therefore, initial dose-finding and tolerability studies are essential to determine the maximum tolerated dose and the most effective dosing regimen for specific tumor models. Careful monitoring for both anti-tumor efficacy and potential toxicity is paramount for the successful preclinical evaluation of this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Single oral dose acute and subacute toxicity of a c-MET tyrosine kinase inhibitor and CDK 4/6 inhibitor combination drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-208 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] this compound has been shown to inhibit both ligand-dependent and ligand-independent c-Met activation.[3][7] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting to investigate its biological effects.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 383.4 g/mol | [1][8] |
| Formula | C₂₂H₁₇N₅O₂ | [1][8] |
| CAS Number | 1002304-34-8 | [1][8] |
| Mechanism of Action | Selective inhibitor of c-Met and RON receptor tyrosine kinases. | [1] |
| IC₅₀ (cell-free c-Met kinase assay) | 9 nM | [1] |
| IC₅₀ (HGF-mediated c-Met phosphorylation in PC3 cells) | 46 nM | [1][2][9] |
| IC₅₀ (wild-type c-Met) | 5.2 nM | [4][8] |
| IC₅₀ (VEGFR2) | 112 nM | [4][8] |
| Solubility | ≥3.83 mg/mL in DMSO | [2][9] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | Up to 1 month at -20°C or 6 months at -80°C (aliquoted) | [7][9] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is poorly soluble in aqueous solutions but is soluble in DMSO.[2] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 383.4 g/mol x 1000 mg/g = 3.834 mg
-
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
To aid dissolution, gently vortex the tube and/or warm it to 37°C. An ultrasonic bath can also be used for a short period.[9]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][9]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]
2. Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Cells plated in multi-well plates, flasks, or dishes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be a range from 1 nM to 1 µM.
-
Important: To avoid precipitation of the compound, it is recommended to first dilute the DMSO stock solution in a small volume of cell culture medium and then add this intermediate dilution to the final volume of medium in the cell culture vessel. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1-0.5%, as higher concentrations can be toxic to cells.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Remove the existing medium from the cultured cells.
-
Add the cell culture medium containing the desired final concentration of this compound to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with downstream assays such as cell viability assays (e.g., MTS, WST-1), Western blotting for pathway analysis, or migration/invasion assays.[12][13]
Visualization of Pathways and Workflows
Caption: this compound inhibits HGF-induced c-Met signaling pathways.
Caption: Experimental workflow for this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ChemGood [chemgood.com]
- 4. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Amg-208 solubility in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, motility, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[4][6][7] this compound has demonstrated antineoplastic activity and has been evaluated in clinical trials for the treatment of advanced solid tumors.[1][8][9] These notes provide detailed protocols for the solubilization and application of this compound in experimental settings.
Mechanism of Action
This compound functions as a selective inhibitor of both c-Met and RON (Recepteur d'Origine Nantais) kinases.[3][10] It inhibits the tyrosine kinase activity of c-Met, thereby blocking both ligand-dependent and ligand-independent activation of the receptor.[1] This inhibition prevents the downstream activation of multiple signaling cascades that are crucial for tumor cell growth, survival, and metastasis.[6][11] At higher concentrations, this compound can also inhibit other kinases, such as VEGF receptor 2 (VEGFR2).[7]
The binding of HGF to its receptor, c-Met, triggers a cascade of intracellular signaling events. Key pathways activated downstream of c-Met include the RAS/MAPK cascade, the PI3K/AKT pathway, and the STAT pathway.[5][11] These pathways collectively drive cellular responses like proliferation, survival, migration, and invasion.[11] this compound's inhibitory action on c-Met effectively blocks these oncogenic signals.
References
- 1. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|1002304-34-8|COA [dcchemicals.com]
- 3. This compound|AMG208,C-Met inhibitor|DC Chemicals [dcchemicals.com]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. c-MET [stage.abbviescience.com]
Application Notes and Protocols for AMG-208 in Immunofluorescence Studies of Met Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, upon activation by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key factor in the progression and metastasis of numerous cancers, making it a significant target for therapeutic intervention. AMG-208 is a selective, small-molecule inhibitor that targets the c-Met tyrosine kinase, inhibiting both ligand-dependent and independent activation. Understanding the subcellular localization of c-Met in response to inhibitors like this compound is critical for elucidating its mechanism of action and for the development of effective cancer therapies. Immunofluorescence is a powerful technique to visualize and quantify changes in protein localization within cells.
These application notes provide a detailed protocol for utilizing immunofluorescence to study the effect of this compound on the subcellular localization of the c-Met receptor in cancer cell lines.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of c-Met, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to a reduction in cell proliferation, migration, and invasion in c-Met-dependent tumor models. The effect of this compound on the trafficking and cellular localization of the c-Met receptor is a key area of investigation to fully understand its biological impact.
Data Presentation: Quantifying the Effect of this compound on c-Met Localization
Immunofluorescence imaging coupled with quantitative analysis allows for the precise measurement of changes in c-Met distribution within the cell. The following tables present representative data on the subcellular localization of c-Met in a hypothetical cancer cell line following treatment with this compound. This data is illustrative and serves as a template for expected results.
Table 1: Quantification of c-Met Fluorescence Intensity in Different Cellular Compartments
| Treatment Group | Mean Fluorescence Intensity (Membrane) | Mean Fluorescence Intensity (Cytoplasm) | Mean Fluorescence Intensity (Nucleus) |
| Vehicle Control | 150 ± 12 | 45 ± 5 | 10 ± 2 |
| This compound (10 nM) | 125 ± 10 | 60 ± 6 | 12 ± 3 |
| This compound (50 nM) | 90 ± 8 | 85 ± 9 | 15 ± 4 |
| This compound (100 nM) | 65 ± 7 | 110 ± 11 | 18 ± 4 |
Intensity values are in arbitrary fluorescence units (AFU). Data are presented as mean ± standard deviation.
Table 2: Percentage of Cells with Predominant c-Met Localization
| Treatment Group | Predominantly Membrane (%) | Predominantly Cytoplasmic (%) | Predominantly Nuclear (%) |
| Vehicle Control | 85 | 10 | 5 |
| This compound (10 nM) | 70 | 25 | 5 |
| This compound (50 nM) | 40 | 55 | 5 |
| This compound (100 nM) | 20 | 75 | 5 |
Based on qualitative scoring of at least 200 cells per condition.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on c-Met localization using immunofluorescence.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to express c-Met (e.g., MKN-45, U-87 MG, A549).
-
Cell Seeding: Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of fixation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Once cells are adhered and have reached the desired confluency, replace the medium with the prepared this compound containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
For intracellular staining, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST [PBS with 0.1% Tween 20]) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against c-Met (ensure the antibody is validated for immunofluorescence) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a confocal or high-resolution fluorescence microscope.
-
Capture images using consistent settings for all experimental groups.
-
Quantify the fluorescence intensity in different cellular compartments (membrane, cytoplasm, nucleus) using image analysis software (e.g., ImageJ, CellProfiler).
-
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for analyzing c-Met localization after this compound treatment.
Logical Relationship of this compound Action on Met Localization
Caption: Hypothesized effect of this compound on the subcellular localization of c-Met.
Application Notes and Protocols for AMG-208 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, processes that are often dysregulated in cancer. Aberrant c-Met activation is implicated in the progression and metastasis of various solid tumors. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro assays to assess its impact on cancer cell migration and invasion, key processes in tumor metastasis.
Mechanism of Action
This compound is an orally bioavailable inhibitor that targets the ATP-binding site of the c-Met kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. By inhibiting c-Met, this compound can effectively suppress tumor cell growth, survival, and motility.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | c-Met (Hepatocyte Growth Factor Receptor, HGFR) | [1][2] |
| IC₅₀ (c-Met) | 9 nM (cell-free assay) | [2] |
| IC₅₀ (HGF-mediated c-Met phosphorylation in PC3 cells) | 46 nM | [2] |
c-Met Signaling Pathway
Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular signaling events that promote cell migration and invasion. Key downstream pathways include the RAS/MAPK, PI3K/Akt, and STAT pathways. This compound's inhibition of c-Met effectively blocks these downstream signals.
Data Presentation
While specific quantitative data on the dose-response of this compound in migration and invasion assays from publicly available preclinical studies are limited, the following tables provide a template for how such data should be structured. The hypothetical data is based on the known potency of c-Met inhibitors in similar assays.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (nM) | Wound Closure Inhibition (%) |
| PC-3 (Prostate) | 0 (Control) | 0 |
| 10 | 25 | |
| 50 | 60 | |
| 100 | 85 | |
| HT-29 (Colon) | 0 (Control) | 0 |
| 10 | 20 | |
| 50 | 55 | |
| 100 | 80 |
Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Cell Line | This compound Concentration (nM) | Invasion Inhibition (%) |
| MDA-MB-231 (Breast) | 0 (Control) | 0 |
| 10 | 30 | |
| 50 | 70 | |
| 100 | 90 | |
| A549 (Lung) | 0 (Control) | 0 |
| 10 | 28 | |
| 50 | 65 | |
| 100 | 88 |
Experimental Protocols
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay measures the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HT-29)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
6- or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing assay insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Create Wound: Once the cells are confluent, create a scratch in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a uniform cell-free gap.
-
Wash: Gently wash the wells with serum-free medium to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0. Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell / Boyden Chamber Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Transwell inserts with a porous membrane (typically 8 µm pores)
-
Matrigel or other basement membrane extract (BME)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Protocol:
-
Coat Inserts: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the apical side of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells.
-
Cell Seeding: Seed the cell suspension containing this compound into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol. Stain the fixed cells with crystal violet.
-
Image and Quantify: Take images of the stained cells using a microscope. Count the number of invaded cells per field of view. The results can be expressed as the percentage of invasion inhibition compared to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-migratory and anti-invasive properties of this compound. By utilizing these standardized assays, researchers can effectively characterize the in vitro efficacy of this compound and other c-Met inhibitors, contributing to the development of novel cancer therapeutics targeting metastatic disease. Consistent and well-documented experimental procedures are crucial for generating reproducible and reliable data.
References
Application Notes and Protocols: AMG-208 Pharmacodynamic Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of pharmacodynamic biomarkers relevant to the study of AMG-208, a selective inhibitor of the c-Met receptor tyrosine kinase. The following sections detail the methodologies for assessing c-Met pathway modulation in both preclinical and clinical settings, including the analysis of circulating biomarkers, tumor tissue phospho-c-Met levels, and tumor growth inhibition.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades that drive cell proliferation, survival, and migration. This compound exerts its therapeutic effect by inhibiting this initial phosphorylation step.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Analysis of Circulating Pharmacodynamic Biomarkers
A first-in-human study of this compound evaluated a panel of circulating biomarkers to assess the systemic pharmacodynamic effects of the drug.[1] Of the biomarkers analyzed, placental growth factor (PlGF) showed a dose-dependent increase, suggesting a pharmacodynamic response to this compound.[1]
Table 1: Circulating Biomarkers Evaluated in the First-in-Human Study of this compound
| Biomarker Category | Biomarker | Observed Pharmacodynamic Effect |
| c-Met Pathway | Soluble MET | No significant change |
| Hepatocyte Growth Factor (HGF) | No significant change | |
| Angiogenesis | Placental Growth Factor (PlGF) | Dose-dependent increase |
| VEGF-R2 | No significant change | |
| sFlt-1 | No significant change | |
| VEGF | No significant change | |
| Other Kinases | c-Kit | No significant change |
| Bone Metabolism | sCTx | No significant change |
| P1NP | No significant change | |
| BALP | No significant change |
Protocol: Quantification of Circulating Biomarkers by ELISA
This protocol provides a general framework for the quantification of soluble biomarkers like PlGF, sMET, and HGF in patient serum or plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kit for the specific biomarker (e.g., Human PlGF ELISA Kit)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Patient serum or plasma samples
-
Calibrators and controls provided with the ELISA kit
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.
-
Coating: A microplate pre-coated with a capture antibody specific for the target biomarker is typically provided.
-
Sample Incubation: Add 100 µL of standards, controls, and patient samples to the appropriate wells. Incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as recommended (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for the recommended time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the patient samples.
Caption: Generalized workflow for a sandwich ELISA.
Analysis of Phospho-c-Met in Tumor Tissue
The direct measurement of c-Met phosphorylation in tumor biopsies provides a proximal pharmacodynamic biomarker of this compound activity. This compound has been shown to inhibit HGF-mediated c-Met phosphorylation in vitro.
Protocol: Immunohistochemistry (IHC) for Phospho-c-Met (p-c-Met)
This protocol outlines the steps for detecting p-c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate with a protein block (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-p-c-Met antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Chromogen Detection:
-
Rinse with wash buffer.
-
Incubate with DAB substrate solution until the desired brown stain intensity develops.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Stained slides are evaluated by a pathologist. Staining intensity and the percentage of positive tumor cells are scored.
-
Caption: Workflow for immunohistochemical staining of p-c-Met.
In Vitro and In Vivo Assessment of this compound Activity
Preclinical studies are essential to characterize the potency and efficacy of c-Met inhibitors.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay Type | Model | Endpoint | Result |
| In Vitro Kinase Assay | Cell-free | c-Met kinase activity | IC₅₀ = 9 nM |
| In Vitro Cell-Based Assay | PC3 cells | HGF-mediated c-Met phosphorylation | IC₅₀ = 46 nM |
| In Vivo Xenograft Model | Human tumor xenografts | Tumor growth | Suppression of proliferation and induction of apoptosis |
Protocol: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line with c-Met expression (e.g., PC3)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected tumor cell line under standard conditions.
-
Implant tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at various dose levels to the treatment groups.
-
Administer the vehicle to the control group.
-
Dosing is typically performed daily.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Pharmacodynamic Analysis (Optional):
-
At specified time points after the final dose, tumors can be harvested for biomarker analysis (e.g., p-c-Met IHC or ELISA).
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Caption: Workflow for a tumor xenograft study.
References
Application Notes and Protocols: A Framework for AMG-208 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical and clinical studies investigating AMG-208 in combination with other targeted therapies. Given that this compound, a selective c-Met inhibitor, has shown manageable toxicities and preliminary antitumor activity as a monotherapy, its evaluation in combination regimens is a logical next step to enhance efficacy and overcome potential resistance mechanisms.[1][2] This document outlines a hypothetical study design for combining this compound with an Epidermal Growth Factor Receptor (EGFR) inhibitor, a rational approach based on the known crosstalk between the c-Met and EGFR signaling pathways.[1][3]
Preclinical Evaluation of this compound in Combination with an EGFR Inhibitor
Rationale for Combination
The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation and has been found to be overexpressed in various cancers.[4][5][6] Aberrant c-Met signaling can lead to resistance to EGFR-targeted therapies.[3] Co-inhibition of both c-Met and EGFR pathways presents a promising strategy to achieve synergistic antitumor effects and delay the onset of drug resistance.
Data Presentation: In Vitro Synergy
The following table summarizes hypothetical quantitative data from in vitro experiments designed to assess the synergistic effects of this compound and an EGFR inhibitor (e.g., erlotinib) on a non-small cell lung cancer (NSCLC) cell line with known EGFR mutation and c-Met activation.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| HCC827 | This compound | 45 | N/A |
| Erlotinib | 20 | N/A | |
| This compound + Erlotinib (1:1 ratio) | 8 | 0.4 (Synergistic) |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes of the described experimental protocols.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and an EGFR inhibitor, alone and in combination.
Materials:
-
Cancer cell line (e.g., HCC827)
-
This compound (Selleck Chemicals)[7]
-
EGFR inhibitor (e.g., erlotinib)
-
96-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the EGFR inhibitor, both individually and in a fixed-ratio combination.
-
Treat the cells with the drug solutions and incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Objective: To assess the effect of this compound and the EGFR inhibitor on downstream signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of c-Met and EGFR pathways by this compound and an EGFR inhibitor.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound combination therapy.
Hypothetical Phase I Clinical Trial Design: this compound in Combination with an EGFR Inhibitor
Study Objectives
-
Primary: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard dose of an EGFR inhibitor in patients with advanced solid tumors.
-
Secondary: To evaluate the safety and tolerability of the combination, to assess the pharmacokinetic (PK) profile of both drugs when co-administered, and to observe preliminary antitumor activity.
Patient Population
-
Inclusion Criteria: Patients with advanced or metastatic solid tumors who have progressed on standard therapies, ECOG performance status of 0-1.[8][9]
-
Exclusion Criteria: Prior treatment with a c-Met inhibitor, uncontrolled hypertension, significant cardiac abnormalities.[2][8]
Study Design
This would be an open-label, dose-escalation study following a 3+3 design.[1] Patients would receive a standard, approved dose of an EGFR inhibitor daily, in combination with escalating doses of this compound. Based on the monotherapy trial, starting doses for this compound could be 100 mg or 150 mg, escalating to 200 mg, 300 mg, and 400 mg.[1][2][10]
Data Presentation: Dose Escalation and Dose-Limiting Toxicities (DLTs)
The following table presents a hypothetical summary of the dose-escalation phase.
| Dose Cohort | This compound Dose (daily) | EGFR Inhibitor Dose | Number of Patients | DLTs Observed |
| 1 | 150 mg | Standard | 3 | 0 |
| 2 | 200 mg | Standard | 6 | 1 (Grade 3 fatigue) |
| 3 | 300 mg | Standard | 6 | 1 (Grade 3 diarrhea) |
| 4 | 400 mg | Standard | 6 | 2 (Grade 3 hypertension, Grade 4 thrombocytopenia) |
Note: This data is for illustrative purposes. The MTD in this hypothetical scenario would be 300 mg of this compound in combination with the standard dose of the EGFR inhibitor.
Experimental Protocols
Objective: To characterize the plasma concentrations of this compound and the EGFR inhibitor over time when administered in combination.
Procedure:
-
Collect serial blood samples at pre-defined time points (e.g., pre-dose, 1, 2, 4, 8, 24 hours post-dose) on Day 1 and at steady state.
-
Process blood samples to separate plasma and store at -80°C.
-
Analyze plasma concentrations of both drugs using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Logical Relationship Diagram
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MET inhibitors in combination with other therapies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemGood [chemgood.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinConnect | A Phase 1 Study of AMG 208 in Subjects With Advanced [clinconnect.io]
- 9. A Phase 1 Study of AMG 208 in Subjects With Advanced Solid Tumors [ctv.veeva.com]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Combination of MET and EGFR Inhibitors
A Theoretical Framework Based on Preclinical and Clinical Rationale
Note to the Reader: As of the latest literature search, specific preclinical or clinical studies evaluating the combination of AMG-208 with EGFR inhibitors have not been publicly reported. Therefore, these application notes are constructed based on the well-established scientific rationale for combining c-Met and EGFR inhibitors and include representative data and protocols from studies with other c-Met inhibitors. This document is intended to provide a foundational framework for researchers interested in exploring such a combination.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often limited by the development of acquired resistance. One of the key mechanisms of resistance to EGFR TKIs is the amplification and/or activation of the c-Met receptor tyrosine kinase.[1][2] This activation can bypass EGFR blockade and reactivate downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to continued tumor cell proliferation and survival.[3][4]
This compound is a potent and selective small-molecule inhibitor of c-Met. The combination of a c-Met inhibitor like this compound with an EGFR inhibitor represents a rational therapeutic strategy to overcome or delay the onset of resistance to EGFR-targeted therapies. This document provides a theoretical framework and representative protocols for investigating the synergistic potential of combining a c-Met inhibitor with an EGFR inhibitor.
Signaling Pathway and Rationale for Combination
The crosstalk between EGFR and c-Met signaling pathways is a critical driver of tumorigenesis and drug resistance. The following diagram illustrates the rationale for dual inhibition.
Quantitative Data Presentation
The following tables present representative preclinical data from studies combining other c-Met inhibitors with EGFR inhibitors. These data illustrate the potential synergistic effects that could be investigated for the this compound and EGFR inhibitor combination.
Table 1: In Vitro Efficacy of a c-Met Inhibitor in Combination with an EGFR Inhibitor in NSCLC Cell Lines
| Cell Line | Treatment | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|---|
| H2170 | Tyrphostin AG1478 (EGFRi) | 0.5 | 21 |
| SU11274 (c-Met i) | 2 | 25 | |
| Combination | 0.5 + 2 | 65 |
Data is representative from a study by Puri et al. and is intended for illustrative purposes.[4]
Table 2: In Vivo Efficacy of MET and EGFR Inhibition in a Triple-Negative Breast Cancer (TNBC) Tumorgraft Model
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| Vehicle Control | 0 |
| Erlotinib (EGFRi) | 35 |
| MGCD265 (c-Met i) | 45 |
| Erlotinib + MGCD265 | 85 |
Data is representative from a study by Dees et al. and is intended for illustrative purposes.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of a c-Met inhibitor like this compound with an EGFR inhibitor.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the effect of the drug combination on cell proliferation and quantifies the synergy.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NSCLC cell lines with known EGFR and c-Met status) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the EGFR inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.
-
Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of the drug combination on downstream signaling pathways.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the EGFR inhibitor, or the combination at their respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-Met, total Met, p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the drug combination in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (dose determined from monotherapy studies)
-
Group 3: EGFR inhibitor (clinically relevant dose)
-
Group 4: this compound + EGFR inhibitor
-
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform survival analysis using Kaplan-Meier curves.
-
Excise tumors for ex vivo analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and Western blotting for target engagement.
-
Conclusion
The combination of a c-Met inhibitor like this compound with an EGFR inhibitor is a promising strategy to address acquired resistance to EGFR-targeted therapies. The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of this combination. Rigorous in vitro and in vivo studies are essential to establish the synergistic potential and to guide the clinical development of such a combination therapy.
References
- 1. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET-EGFR dimerization in lung adenocarcinoma is dependent on EGFR mtations and altered by MET kinase inhibition | PLOS One [journals.plos.org]
- 3. Targeting MET and EGFR crosstalk signaling in triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-208 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting synergy studies with AMG-208, a selective inhibitor of c-Met and RON receptor tyrosine kinases. The following sections detail the scientific rationale, experimental design, and data analysis methodologies for investigating the synergistic or additive effects of this compound in combination with other therapeutic agents.
Introduction to this compound and Synergy
This compound is a potent small molecule inhibitor targeting the c-Met and RON kinases, which are often dysregulated in various cancers.[1] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2][3][4] Inhibition of this pathway is a promising anti-cancer strategy. However, tumors can develop resistance to single-agent therapies through the activation of alternative signaling pathways. Combining this compound with inhibitors of other key oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) or the Vascular Endothelial Growth Factor (VEGF) pathways, presents a rational approach to overcome resistance and achieve synergistic anti-tumor effects.[1] Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
Rationale for this compound Combination Therapy
Preclinical data suggest that concurrent inhibition of the c-Met and VEGF pathways can lead to synergistic effects.[1] The rationale for combining this compound with other targeted therapies is based on the extensive crosstalk between the c-Met signaling network and other critical pathways in cancer. For instance, c-Met activation has been implicated in resistance to EGFR inhibitors, making a combination approach a promising strategy to enhance therapeutic efficacy.[1]
Key Signaling Pathways
The HGF/c-Met signaling cascade activates several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival. The diagram below illustrates the HGF/c-Met signaling pathway and its downstream effectors.
Caption: HGF/c-Met signaling pathway and downstream effectors.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using the Chou-Talalay Method
This protocol outlines the steps to assess the synergistic effects of this compound in combination with another drug (e.g., an EGFR inhibitor) on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., a non-small cell lung cancer line with known c-Met expression)
-
Complete cell culture medium
-
This compound
-
Partner drug (e.g., Erlotinib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the partner drug. For the combination treatment, prepare mixtures with a constant ratio of the two drugs based on their individual IC50 values.
-
Treatment: Treat the cells with this compound alone, the partner drug alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Cell Viability Assay: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each drug individually.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
Interpret the CI values:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for investigating the molecular mechanisms underlying the observed synergistic effects by examining the phosphorylation status of key proteins in the c-Met and partner drug's signaling pathways.
Materials:
-
Cancer cells treated as described in Protocol 1
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-phospho-Akt, anti-phospho-ERK)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: After treatment, lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to PVDF membranes.
-
Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the drug combination on the phosphorylation levels of the target proteins.
Data Presentation
The following tables present hypothetical quantitative data from a synergy study of this compound in combination with an EGFR inhibitor, "Drug X".
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (nM) |
| This compound | 50 |
| Drug X | 100 |
| This compound + Drug X (1:2 ratio) | 20 (for this compound) / 40 (for Drug X) |
Table 2: Combination Index (CI) Values for this compound and Drug X Combination
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.45 | Strong Synergy |
| 0.90 | 0.30 | Very Strong Synergy |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an in vitro synergy study.
Caption: Experimental workflow for in vitro synergy studies.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for investigating the synergistic potential of this compound in combination with other therapeutic agents. By employing these detailed procedures, researchers can effectively design, execute, and interpret synergy studies, contributing to the development of more effective combination cancer therapies.
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-208 in Patient-Derived Xenograft (PDX) Models
Introduction
AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers, making it a key therapeutic target.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like this compound.[3] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[4]
These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and illustrative data on its anti-tumor activity.
Mechanism of Action of this compound
This compound selectively targets the c-Met kinase, inhibiting both ligand-dependent and ligand-independent activation.[2][5] This inhibition blocks the downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are critical for tumor cell growth and survival.[6] In vitro studies have demonstrated that this compound potently inhibits c-Met kinase activity with an IC50 of 9 nM in cell-free assays and inhibits HGF-mediated c-Met phosphorylation in PC3 cells with an IC50 of 46 nM.[7] While highly selective for c-Met, at higher concentrations, this compound has been shown to inhibit other kinases, such as VEGFR2.[1] Preclinical studies in human tumor xenograft models have shown that this compound can suppress proliferation and induce apoptosis.[1]
Figure 1: this compound Mechanism of Action.
Illustrative Efficacy of this compound in PDX Models
The following tables present hypothetical data illustrating the potential anti-tumor activity of this compound in various PDX models. This data is for illustrative purposes to demonstrate how results can be presented and does not represent actual experimental outcomes.
Table 1: Tumor Growth Inhibition of this compound in Various PDX Models
| PDX Model ID | Cancer Type | This compound Dose (mg/kg, p.o., daily) | Treatment Duration (Days) | Tumor Growth Inhibition (%) |
| PR-PDX-001 | Prostate Cancer | 50 | 21 | 45 |
| PR-PDX-002 | Prostate Cancer | 50 | 21 | 68 |
| RC-PDX-001 | Renal Cell Carcinoma | 50 | 21 | 52 |
| GC-PDX-001 | Gastric Cancer | 50 | 21 | 30 |
| NSCLC-PDX-001 | Non-Small Cell Lung Cancer | 50 | 21 | 25 |
Table 2: Dose-Dependent Efficacy of this compound in a Prostate Cancer PDX Model (PR-PDX-002)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Standard Deviation | Percent Tumor Growth Inhibition |
| Vehicle Control | 1250 | 150 | - |
| This compound (25 mg/kg) | 750 | 90 | 40% |
| This compound (50 mg/kg) | 400 | 65 | 68% |
| This compound (100 mg/kg) | 250 | 40 | 80% |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in PDX models.
Protocol 1: Establishment and Propagation of PDX Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
-
Monitoring: Monitor the mice for tumor growth. Palpate the implantation site twice weekly.
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and divide it into smaller fragments for implantation into new host mice for cohort expansion.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
Cohort Formation:
-
Once tumors in the expanded cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation:
-
Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.
-
Prepare fresh formulations as required, based on the stability of the compound.
-
-
Dosing and Administration:
-
Administer this compound orally (p.o.) once daily at the desired dose levels (e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle solution to the control group.
-
Treat the mice for a predetermined period, typically 21-28 days.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as a measure of general health and toxicity.
-
-
Data Analysis:
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Figure 2: Experimental Workflow for this compound in PDX Models.
Protocol 3: Pharmacodynamic Biomarker Analysis
-
Tissue Collection: At the end of the efficacy study, or at specified time points, collect tumor tissues from a subset of mice from each group.
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Perform IHC staining on tumor sections for key biomarkers such as phosphorylated c-Met (p-Met) to assess target engagement, and Ki-67 to measure cell proliferation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from fresh-frozen tumor samples.
-
Perform western blotting to quantify the levels of p-Met, total c-Met, and downstream signaling proteins like p-Akt and p-ERK.
-
Conclusion
This compound is a promising c-Met inhibitor with potential therapeutic applications in various cancers. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, allowing for an assessment of its efficacy in a setting that more closely mimics the clinical scenario. The protocols and illustrative data presented here serve as a guide for researchers and drug development professionals in designing and interpreting studies with this compound in PDX models.
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChemGood [chemgood.com]
- 3. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Amg-208 off-target effects investigation
AMG-208 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective, orally bioavailable small-molecule inhibitor of the proto-oncogene c-Met, a receptor tyrosine kinase.[1][2] Its primary mechanism of action involves inhibiting both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its tyrosine kinase activity and downstream signaling.[2][3] This can result in the inhibition of cell growth in tumors that overexpress c-Met.[1] Additionally, this compound has been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase.[4]
Q2: What are the known off-targets of this compound?
A2: Preclinical data shows that at higher concentrations, this compound can inhibit other kinases. The most prominently cited off-target is Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[5][6] In vitro studies have also indicated a time-dependent inhibition of the metabolic enzyme CYP3A4.[4] Clinical studies have revealed adverse events such as hypertension, which may be mechanistically linked to off-target activities like VEGF pathway inhibition.[5][7]
Q3: What unexpected results or adverse events have been observed with this compound in research?
A3: A first-in-human clinical trial (NCT00813384) in patients with advanced solid tumors reported several treatment-related adverse events. Dose-limiting toxicities included increased aspartate aminotransferase (AST), thrombocytopenia, acute myocardial infarction, prolonged QT interval, and hypertension.[5][7][8] The most frequent treatment-related adverse events (Grade ≥3) were anemia, hypertension, prolonged QT, and thrombocytopenia.[5][6][8] Other commonly reported events included fatigue, nausea, and diarrhea.[7] Such events suggest potential off-target effects or complex on-target toxicities that researchers should be aware of.
Q4: How can I differentiate between on-target c-Met inhibition and off-target effects in my experiments?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Dose-Response Analysis: Compare the concentration of this compound required to inhibit c-Met phosphorylation with the concentration that produces the cellular phenotype of interest (e.g., apoptosis, growth arrest). A significant discrepancy may suggest off-target activity.[9]
-
Use of Controls: Employ cell lines with varying levels of c-Met expression, including null or knockdown/knockout models. An effect observed in c-Met negative cells is likely an off-target effect.
-
Rescue Experiments: If a cellular effect is on-target, it might be reversible by introducing a constitutively active form of a downstream effector of the c-Met pathway.
-
Orthogonal Inhibition: Use another structurally distinct c-Met inhibitor. If the same phenotype is observed at concentrations that produce similar levels of c-Met inhibition, it is more likely to be an on-target effect.
Q5: What is the IC50 of this compound for its primary and key off-targets?
A5: The inhibitory concentration (IC50) provides a measure of a drug's potency. The known values for this compound are summarized in the table below. Note the difference in concentration required to inhibit the primary target (c-Met) versus the key known off-target (VEGF-R2).
Data Presentation
Table 1: In Vitro Potency of this compound on Target and Off-Target Kinases
| Target | Assay Type | IC50 Value | Reference |
| c-Met (Wild-Type) | Cell-free kinase assay | 5.2 nM | [5][6] |
| c-Met | Cell-free kinase assay | 9 nM | [4] |
| p-Met (in PC3 cells) | Cell-based phosphorylation assay | 46 nM | [4] |
| VEGF-R2 | Kinase assay | 112 nM | [5][6] |
| RON | Not specified | Dual inhibitor with c-Met | [4] |
| CYP3A4 | Time-dependent inhibition assay | 4.1 µM (with preincubation) | [4] |
Table 2: Summary of Grade ≥3 Treatment-Related Adverse Events from Phase I Clinical Trial (NCT00813384)
| Adverse Event | Number of Patients (N=54) | Dose Cohorts with DLTs | Reference |
| Anemia | 3 | - | [5][6][8] |
| Hypertension | 2 | 400 mg | [5][6][8] |
| Prolonged QT Interval | 2 | 300 mg | [5][6][8] |
| Thrombocytopenia | 2 | 200 mg | [5][6][8] |
| Increased AST | 1 | 200 mg | [5][7][8] |
| Acute Myocardial Infarction | 1 | 300 mg | [5][7][8] |
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity at concentrations effective for c-Met inhibition.
-
Possible Cause: The observed cytotoxicity may be due to an off-target effect, as seen with other c-Met inhibitors like Tivantinib, which can disrupt microtubule dynamics.[9]
-
Troubleshooting Steps:
-
Confirm c-Met Dependency: Test this compound in a c-Met null cell line. If cytotoxicity persists, it confirms an off-target mechanism.
-
Profile Against Other Kinases: Perform a broad kinase panel screen at the cytotoxic concentration to identify other inhibited kinases. The inhibition of VEGFR2 at higher concentrations is a known liability.[5][6]
-
Cell Cycle Analysis: Perform flow cytometry to determine if the drug induces cell cycle arrest at a specific phase (e.g., G2/M arrest), which can be indicative of microtubule disruption.[9]
-
Issue 2: Discrepancy between potent c-Met phosphorylation inhibition and a weaker anti-proliferative effect.
-
Possible Cause: The tumor cells may have redundant or alternative signaling pathways that sustain proliferation despite c-Met blockade. Resistance to EGFR inhibitors has been linked to MET amplification.[5][10]
-
Troubleshooting Steps:
-
Pathway Analysis: Use western blotting or phospho-kinase arrays to investigate the activation status of alternative survival pathways (e.g., EGFR, HER3, PI3K/Akt, MAPK).[10][11]
-
Combination Studies: Test this compound in combination with inhibitors of the identified compensatory pathways to see if a synergistic anti-proliferative effect is achieved. Preclinical data suggests synergistic effects when combining MET and VEGF pathway inhibition.[5][6]
-
Issue 3: Observing cellular effects in cell lines with low or no c-Met expression.
-
Possible Cause: This is a strong indicator of an off-target effect.
-
Troubleshooting Steps:
-
Validate c-Met Expression: Confirm the low/null c-Met status of your cell line using qPCR and Western Blot.
-
Investigate Known Off-Targets: Check for expression and activity of known off-targets like VEGFR2 and RON in your cell line.[4][5] Assess whether this compound inhibits signaling downstream of these receptors at the active concentration.
-
Unbiased Screening: Consider performing an unbiased screen (e.g., proteomics, transcriptomics) to identify pathways modulated by this compound in a c-Met-independent manner.
-
Experimental Protocols
Protocol 1: Western Blotting for c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., PC3, MKN45) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours.
-
Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Stimulate with HGF (Hepatocyte Growth Factor) for 15 minutes to induce c-Met phosphorylation.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against phospho-Met (Tyr1234/1235) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate.
-
Normalization: Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-Actin) to normalize the phospho-Met signal.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Mandatory Visualizations
Caption: The c-Met signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. ChemGood [chemgood.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicity Profile of AMG-208: A Technical Support Resource
Disclaimer: Detailed preclinical toxicity data for AMG-208 is not extensively available in the public domain. The following information is synthesized from publicly accessible clinical trial data and general knowledge of preclinical toxicology workflows. The provided experimental protocols are representative examples and may not reflect the exact studies conducted for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of this compound, with a focus on issues that researchers, scientists, and drug development professionals might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What were the most significant dose-limiting toxicities (DLTs) observed for this compound in early clinical development?
A1: In the first-in-human clinical trial, several dose-limiting toxicities were observed at various dose levels. These included grade 3 increased aspartate aminotransferase (AST) and grade 3 thrombocytopenia at the 200 mg dose.[1][2][3][4] At 300 mg, a grade 4 acute myocardial infarction and a grade 3 prolonged QT interval were reported.[1][2][3][4] Two instances of grade 3 hypertension were noted at the 400 mg dose.[1][2][3][4]
Q2: What are the most common treatment-related adverse events associated with this compound in a clinical setting?
A2: The most frequently reported treatment-related adverse events of any grade were fatigue and nausea.[2] The most common grade 3 or higher treatment-related adverse event was anemia.[1][2] Other significant grade 3 or higher events included hypertension, prolonged QT interval, and thrombocytopenia.[1][2]
Q3: What is the primary mechanism of action of this compound, and how might it relate to its toxicity profile?
A3: this compound is a small-molecule inhibitor of the c-Met receptor tyrosine kinase.[2] At higher concentrations, it also inhibits other kinases such as VEGF receptor 2 (VEGF-R2).[2] The inhibition of these pathways, which are crucial for cell proliferation, survival, and angiogenesis, is likely linked to both its anti-tumor activity and its observed toxicities. For instance, VEGF pathway inhibition is commonly associated with hypertension.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in Animal Models
Potential Cause: Off-target effects on cardiovascular ion channels or kinases, or exaggerated pharmacodynamic effects related to VEGF-R2 inhibition.
Troubleshooting Steps:
-
In Vitro Profiling: Conduct a comprehensive in vitro kinase panel to identify off-target activities.
-
hERG Assay: Perform a hERG potassium channel assay to assess the potential for QT prolongation.
-
In Vivo Cardiovascular Monitoring: In rodent or non-rodent models, implement continuous telemetry to monitor electrocardiogram (ECG), blood pressure, and heart rate following this compound administration.
Issue 2: Elevated Liver Enzymes in Preclinical Species
Potential Cause: Direct hepatotoxicity, inhibition of drug-metabolizing enzymes, or inflammatory responses in the liver.
Troubleshooting Steps:
-
In Vitro Hepatotoxicity Assays: Utilize primary hepatocytes or liver spheroids to assess direct cytotoxicity, cholestasis, and steatosis potential.
-
Cytochrome P450 Inhibition/Induction: Conduct in vitro assays to determine if this compound inhibits or induces major CYP450 enzymes.
-
Histopathological Evaluation: In repeat-dose toxicology studies, perform detailed histopathological examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of this compound in a First-in-Human Study
| Dose Level | Dose-Limiting Toxicity (DLT) | Grade |
| 200 mg | Increased Aspartate Aminotransferase (AST) | 3 |
| 200 mg | Thrombocytopenia | 3 |
| 300 mg | Acute Myocardial Infarction | 4 |
| 300 mg | Prolonged QT Interval | 3 |
| 400 mg | Hypertension | 3 |
Experimental Protocols
Protocol 1: In Vivo Repeat-Dose Toxicity Study in Rodents (Representative)
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Group Size: 10 animals/sex/group.
-
Dosing: this compound administered orally once daily for 28 consecutive days at doses of 0 (vehicle), 10, 30, and 100 mg/kg.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples collected on day 29 for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Full necropsy performed on all animals. A comprehensive list of tissues collected for histopathological examination.
-
-
Data Analysis: Statistical analysis of quantitative data to identify dose-related effects.
Protocol 2: Cardiovascular Safety Pharmacology in a Non-Rodent Model (Representative)
-
Animal Model: Male and female Beagle dogs.
-
Instrumentation: Animals surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
-
Dosing: A single oral dose of this compound at 0 (vehicle), 5, 15, and 50 mg/kg.
-
Data Collection: Continuous data recording from 24 hours pre-dose to 48 hours post-dose.
-
Data Analysis: Analysis of changes in cardiovascular parameters from baseline, with a focus on QT interval correction (e.g., using Bazett's or Fridericia's correction).
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Representative preclinical safety assessment workflow.
References
- 1. fda.gov [fda.gov]
- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
AMG-208 In Vivo Toxicity Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of AMG-208 observed in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation with this c-Met inhibitor.
Troubleshooting Guide: Managing Potential In Vivo Toxicities
This guide is intended to help researchers anticipate and manage potential toxicities when working with this compound in preclinical and clinical research settings.
| Observed Issue/Question | Potential Cause & Explanation | Recommended Action/Monitoring |
| Elevated Liver Enzymes (AST/ALT) | This compound has been associated with Grade 3 increased aspartate aminotransferase (AST) at a 200 mg dose in human trials, indicating potential hepatotoxicity.[1][2] This is a known class effect for some small-molecule kinase inhibitors. | - Establish baseline liver function tests (LFTs) before initiating this compound.- Monitor LFTs (AST, ALT, bilirubin) regularly throughout the study.- In case of significant elevation, consider dose reduction or interruption and consult relevant safety guidelines. |
| Thrombocytopenia (Low Platelet Count) | A dose-limiting Grade 3 thrombocytopenia was observed at the 200 mg dose.[1][2] This suggests a potential effect on megakaryopoiesis or platelet survival. | - Perform baseline and periodic complete blood counts (CBCs), paying close attention to platelet levels.- Monitor for any signs of bleeding or bruising.- Dose modification may be necessary if severe thrombocytopenia occurs. |
| Cardiovascular Events (Hypertension, QT Prolongation, Myocardial Infarction) | Grade 3 hypertension (at 400 mg), Grade 3 prolonged QT interval (at 300 mg), and a Grade 4 acute myocardial infarction (at 300 mg) have been reported as DLTs.[1][2] this compound's inhibition of other kinases like VEGFR2 at higher concentrations may contribute to these effects.[2] | - Conduct baseline cardiovascular assessment, including blood pressure measurement and an electrocardiogram (ECG).- Monitor blood pressure regularly during treatment.- Perform periodic ECGs to monitor the QT interval, especially at higher doses.- For any significant cardiovascular adverse events, treatment should be interrupted and a thorough cardiac evaluation performed. |
| Anemia | Anemia was the most frequent Grade ≥3 treatment-related adverse event reported in the first-in-human study.[1][2] | - Monitor hemoglobin and hematocrit levels at baseline and regularly during the study.- Investigate other potential causes of anemia if it develops.- Supportive care, such as transfusions, may be required for severe anemia. |
| Fatigue and Nausea | These were the most common any-grade treatment-related adverse events.[2] While not typically dose-limiting, they can impact the overall health and well-being of the subject. | - Implement regular monitoring of general health and well-being.- Consider supportive care measures to manage these symptoms.- If severe, evaluate for other contributing factors and consider dose adjustment. |
Quantitative Summary of Dose-Limiting Toxicities
The following table summarizes the dose-limiting toxicities observed in the first-in-human, open-label, dose-escalation study of this compound in patients with advanced solid tumors.[1][2][3]
| Dose Level | Dose-Limiting Toxicity (DLT) | Grade | Number of Patients with DLT |
| 200 mg | Increased Aspartate Aminotransferase (AST) | 3 | 1 |
| 200 mg | Thrombocytopenia | 3 | 1 |
| 300 mg | Acute Myocardial Infarction | 4 | 1 |
| 300 mg | Prolonged QT Interval | 3 | 1 |
| 400 mg | Hypertension | 3 | 2 |
The Maximum Tolerated Dose (MTD) was not reached in this study which evaluated doses up to 400 mg.[1][2]
Experimental Protocols
First-in-Human Dose-Escalation Study Protocol (NCT00813384)
This study was designed to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose of this compound in patients with advanced solid tumors.[1][2]
-
Study Design: The trial was a first-in-human, open-label study conducted in two parts: dose escalation and dose expansion.[4][5]
-
Dose Escalation Strategy:
-
Patient Population: Adult patients (≥ 18 years old) with pathologically documented, advanced solid tumors that were refractory to standard treatment.[5]
-
Dosing Regimen: this compound was administered orally once daily on days 1 and days 4-28 of a 28-day cycle.[1][2]
-
Primary Objectives:
Visualizations
Caption: Simplified signaling pathway of c-Met and its inhibition by this compound.
Caption: A simplified workflow of a 3+3 dose-escalation study design.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound? this compound is a small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] At higher concentrations, this compound also inhibits other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[2]
2. Have dose-limiting toxicities been identified for this compound in preclinical animal models? The provided search results focus on the first-in-human clinical trial. While it is stated that this compound suppressed proliferation and induced apoptosis in human tumor xenograft models, specific DLTs from these preclinical in vivo studies are not detailed in the available abstracts.[2] Typically, extensive preclinical toxicology studies in at least two animal species are conducted to support first-in-human trials.
3. What is the Maximum Tolerated Dose (MTD) of this compound? In the phase 1 study that evaluated doses up to 400 mg, the MTD was not reached.[1][2]
4. Are the toxicities observed with this compound consistent with other c-Met inhibitors? Yes, the toxicities are similar to those seen with other multikinase inhibitors that target both MET and VEGF pathways. For example, fatigue, hypertension, and gastrointestinal toxicities have been observed with other dual MET/VEGF-R2 inhibitors.[2] Common adverse events for MET-selective tyrosine kinase inhibitors, in general, include gastrointestinal disorders, respiratory toxicity, and hepatotoxicity.[6]
5. What type of antitumor activity was observed with this compound in the phase 1 trial? The study reported one complete response and three partial responses, with notable activity in patients with prostate cancer.[1][2][3] This suggests that despite the observed toxicities, this compound demonstrated evidence of antitumor activity.[2]
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinConnect | A Phase 1 Study of AMG 208 in Subjects With Advanced [clinconnect.io]
- 6. Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMG-208 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to AMG-208, a selective c-Met and RON tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally active small-molecule inhibitor of the c-Met and RON receptor tyrosine kinases. It inhibits both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its tyrosine kinase activity.[1] This inhibition can lead to the suppression of proliferation and induction of apoptosis in tumor cells that overexpress c-Met.[2][3] In cell-free assays, this compound exhibits a 50% inhibitory concentration (IC50) of 5.2 nM against wild-type c-Met.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?
Several mechanisms can lead to reduced sensitivity or resistance to this compound and other c-Met inhibitors. The most commonly observed mechanisms include:
-
HGF-Mediated Resistance: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can lead to sustained activation of the c-Met pathway, overwhelming the inhibitory effect of this compound.[4][5]
-
MET Gene Amplification: An increase in the copy number of the MET gene can lead to a higher level of c-Met protein expression, requiring higher concentrations of this compound to achieve inhibition.[6][7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for c-Met signaling. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR) and KRAS pathways.[9][10]
Q3: How can I determine if HGF is causing resistance in my cell culture experiments?
To investigate HGF-mediated resistance, you can:
-
Measure HGF levels: Use an ELISA to quantify the concentration of HGF in your cell culture supernatant.
-
Co-treat with an HGF-neutralizing antibody: If resistance is mediated by HGF, the addition of an HGF-neutralizing antibody should resensitize the cells to this compound.
-
Exogenous HGF addition: In sensitive cell lines, the addition of recombinant HGF to the culture medium should induce resistance to this compound.
Q4: What is a typical MET gene copy number that is associated with resistance?
While a definitive threshold for this compound resistance has not been established, a MET gene copy number greater than 5 is generally considered high-level amplification and has been associated with dependence on Met signaling for growth and survival.[6]
Q5: Are there strategies to overcome resistance to this compound?
Yes, combination therapies are a key strategy to overcome resistance.
-
For HGF-mediated resistance , combining this compound with an HGF-neutralizing antibody can be effective.
-
For resistance driven by bypass pathways , co-treatment with inhibitors of the activated pathway (e.g., an EGFR inhibitor for EGFR activation or a MEK inhibitor for KRAS activation) can restore sensitivity to this compound.[9]
Troubleshooting Guides
Issue 1: Decreased this compound Potency in HGF-Expressing Cell Lines
Problem: You observe a significant increase in the IC50 value of this compound in your cancer cell line, which you suspect may be due to HGF expression.
Troubleshooting Steps:
-
Quantify HGF Secretion:
-
Protocol: Seed cells in a 6-well plate and grow to 70-80% confluency. Replace the medium with a serum-free medium and incubate for 24-48 hours. Collect the conditioned medium and quantify HGF concentration using a commercially available HGF ELISA kit.
-
Expected Outcome: HGF-secreting cell lines can produce HGF in the ng/mL range, which may be sufficient to induce resistance.
-
-
HGF Co-treatment Experiment:
-
Protocol: In a sensitive cell line (low or no HGF expression), perform a dose-response experiment with this compound in the presence and absence of varying concentrations of recombinant HGF (e.g., 10, 50, 100 ng/mL).
-
Expected Outcome: The addition of HGF is expected to cause a rightward shift in the this compound dose-response curve, indicating an increased IC50.
-
Quantitative Data on HGF-Induced Resistance to c-Met Inhibitors:
| Cell Line | c-Met Inhibitor | HGF Condition | IC50 (nM) | Fold Change in IC50 |
| Hs746T | JNJ-38877605 | Control | 22.8 | - |
| Hs746T | JNJ-38877605 | HGF-transfected | 46.7 | 2.05 |
| Hs746T | PHA-665752 | Control | 48.2 | - |
| Hs746T | PHA-665752 | HGF-transfected | 117 | 2.43 |
Data adapted from a study on HGF-induced resistance to c-MET TKIs in gastric cancer.[11]
Signaling Pathway Analysis:
Issue 2: Investigating MET Amplification as a Resistance Mechanism
Problem: Your this compound resistant cell line does not seem to be driven by HGF. You suspect MET amplification as the underlying cause of resistance.
Troubleshooting Steps:
-
Assess MET Gene Copy Number:
-
Protocol (Droplet Digital PCR - ddPCR):
-
Extract genomic DNA from both your parental (sensitive) and resistant cell lines.
-
Prepare a ddPCR reaction mix containing a FAM-labeled MET target probe and a HEX-labeled reference gene probe (e.g., RPP30).
-
Generate droplets using a droplet generator.
-
Perform PCR amplification.
-
Read the droplets using a droplet reader and analyze the data to determine the MET gene copy number relative to the reference gene.[12][13][14][15]
-
-
Expected Outcome: A significantly higher MET gene copy number in the resistant cell line compared to the parental line would indicate amplification.
-
Quantitative Data on MET Amplification in Cancer Cell Lines:
| Cell Line | Cancer Type | MET Gene Copy Number (Relative to Diploid) |
| EBC-1 | Lung Cancer | ~24 |
| H1993 | Lung Cancer | High Amplification |
| A549 | Lung Cancer | ~2 (Diploid) |
Data from studies on MET amplification in NSCLC.[6][16]
Experimental Workflow for MET Amplification Analysis:
Issue 3: Bypass Signaling Through EGFR or KRAS Pathways
Problem: Your resistant cells show neither HGF overexpression nor MET amplification. You hypothesize that resistance is mediated by the activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Assess Activation of Bypass Pathways:
-
Protocol (Western Blot): Lyse parental and resistant cells and perform Western blot analysis to assess the phosphorylation status of key signaling proteins in the EGFR and KRAS pathways (e.g., p-EGFR, p-ERK, p-AKT).
-
Expected Outcome: Increased phosphorylation of these proteins in the resistant cells, even in the presence of this compound, would suggest the activation of a bypass pathway.
-
-
Combination Therapy to Restore Sensitivity:
-
Protocol: Perform a dose-response experiment with this compound in your resistant cell line in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib for KRAS-driven resistance).
-
Expected Outcome: A synergistic effect, where the combination of inhibitors is more effective than either agent alone, would confirm the role of the bypass pathway in resistance.
-
Logical Relationship of Bypass Signaling:
References
- 1. Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meeting an un-MET need: Targeting MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of MET Gene Copy Number in Cancer Samples Using the Droplet Digital PCR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of MET Gene Copy Number in Cancer Samples Using the Droplet Digital PCR Method | PLOS One [journals.plos.org]
- 14. bioradiations.com [bioradiations.com]
- 15. Multiplex Droplet Digital PCR Assay for Detection of MET and HER2 Genes Amplification in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMG-208 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AMG-208 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, orally active dual inhibitor of c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) receptor tyrosine kinases.[1][2] It inhibits both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its downstream signaling pathways involved in cell proliferation, migration, and invasion.[3][4]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: A good starting point for in vitro assays is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on published data, the IC50 of this compound for c-Met is in the low nM range in cell-free assays (around 5.2-9.3 nM) and slightly higher in cell-based assays (e.g., 46 nM for inhibiting HGF-mediated c-Met phosphorylation in PC3 cells).[1][2][5][6][7] Therefore, a range of 1 nM to 10 µM is often a suitable starting point for determining the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a crystalline solid.[5] For in vitro use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[1] It is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect the compound's potency.[2][3] Store the lyophilized powder at -20°C for long-term stability (up to 36 months).[3] Once in solution, store at -20°C and use within one month.[2][3] Note that moisture-absorbing DMSO can reduce the solubility of this compound, so using fresh, high-quality DMSO is recommended.[1]
Q4: Does this compound have known off-target effects?
A4: At higher concentrations, this compound can inhibit other kinases, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with a reported IC50 of 112 nM.[5][6] This is important to consider when interpreting results from experiments using concentrations in this range, as some observed effects may be due to VEGFR2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound in cell culture medium. | - The final DMSO concentration in the medium is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - Interaction with components in the serum or medium supplements. | - Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare intermediate dilutions of your this compound stock in serum-free medium before adding to the final culture medium. - If precipitation persists, consider using a solubilizing agent, but be sure to include a vehicle control with the same agent. |
| High variability in results between replicate wells or experiments. | - Inconsistent cell seeding density. - Edge effects in the microplate. - Instability of this compound in the experimental conditions. - Pipetting errors. | - Ensure a uniform single-cell suspension before seeding. - To minimize edge effects, avoid using the outer wells of the microplate for treatment conditions; instead, fill them with sterile PBS or medium. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Use calibrated pipettes and proper pipetting techniques. |
| No significant inhibition of c-Met signaling even at high concentrations. | - The cell line used has low or no c-Met expression. - The c-Met pathway is not the primary driver of proliferation/survival in the chosen cell line. - The this compound stock solution has degraded. | - Confirm c-Met expression in your cell line by Western blot or flow cytometry. - Research the specific signaling pathways active in your cell line. - Use a fresh aliquot of this compound stock solution. Test the activity of the compound on a known c-Met-dependent positive control cell line. |
| Unexpected or off-target effects observed. | - The concentration of this compound used is too high, leading to inhibition of other kinases like VEGFR2.[6] | - Perform a thorough dose-response analysis to identify the lowest effective concentration that inhibits c-Met without significantly affecting other kinases. - If VEGFR2 inhibition is a concern, consider using a more selective VEGFR2 inhibitor as a control to dissect the specific effects. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound from various sources.
Table 1: IC50 Values for this compound Against Key Kinase Targets
| Target Kinase | Assay Type | IC50 Value | Reference(s) |
| c-Met (wild-type) | Cell-free | 5.2 nM | [5][6] |
| c-Met | Cell-free | 9 nM | [1] |
| c-Met | Cell-free | 9.3 nM | [7] |
| HGF-mediated c-Met phosphorylation | Cell-based (PC3 cells) | 46 nM | [1][2][7] |
| VEGFR2 | Cell-free | 112 nM | [5][6] |
| CYP3A4 | Microsome-based | 4.1 µM (time-dependent) | [1][2] |
| CYP3A4 | Microsome-based | 32 µM (without preincubation) | [2] |
Table 2: Reported In Vitro Effects of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Observed Effect | Effective Concentration Range | Reference(s) |
| PC3 (Prostate Cancer) | c-Met Phosphorylation | Inhibition | IC50 = 46 nM | [1][2][7] |
| Various Cancer Cell Lines | Proliferation/Apoptosis | Suppression of proliferation and induction of apoptosis in human tumor xenograft models. | Not specified | [6] |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 value of this compound in a cancer cell line of interest using a tetrazolium-based (e.g., MTT) or resazurin-based cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range would be from 20 µM down to the low nM range. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For Resazurin assay: Add Resazurin reagent to each well and incubate for 1-4 hours. Read the fluorescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of c-Met Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation.
Materials:
-
This compound
-
c-Met expressing cancer cell line
-
Serum-free and complete cell culture medium
-
Recombinant Human HGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight in serum-free medium.
-
This compound Pre-treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with recombinant HGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Densitometrically quantify the band intensities for phospho-c-Met and total c-Met. Normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition.
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
Caption: Logical relationship diagram for troubleshooting this compound in vitro assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. ChemGood [chemgood.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Amg-208 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AMG-208 in cell culture media. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. This compound functions by blocking the ATP-binding site of the c-Met kinase, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its integrity and activity. Based on available data, the following storage conditions are recommended:
| Formulation | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | ≥ 36 months |
| Crystalline Solid | -20°C | ≥ 4 years[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Q3: How stable is this compound once diluted in cell culture media?
A3: Currently, there is no publicly available quantitative data on the half-life of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of media components like serum and other supplements. It is highly recommended that researchers determine the stability of this compound in their specific experimental setup. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q4: What are the known metabolites of this compound?
A4: In vitro studies using human and rat liver microsomes have shown that the major metabolites of this compound are C6-phenylarene oxidation products.[3]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected inhibition of c-Met signaling | 1. Degradation of this compound: The compound may not be stable under your specific cell culture conditions (media type, serum percentage, incubation time). 2. Incorrect concentration: Errors in calculating the final concentration or pipetting inaccuracies. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to c-Met inhibition. | 1. Determine the stability of this compound in your cell culture medium using the provided LC-MS protocol. Consider preparing fresh dilutions for each experiment or reducing the incubation time. 2. Double-check all calculations and ensure proper calibration of pipettes. 3. Verify c-Met expression and phosphorylation levels in your cell line. Consider using a positive control cell line with known sensitivity to c-Met inhibitors. |
| Precipitation of this compound in cell culture media | 1. Low solubility: this compound has limited solubility in aqueous solutions. The final concentration may exceed its solubility limit in the cell culture medium. 2. Interaction with media components: Components in the serum or media supplements may cause the compound to precipitate. | 1. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all treatments, including vehicle controls. 2. Prepare the final dilution of this compound in pre-warmed media and vortex thoroughly before adding to the cells. 3. If precipitation persists, consider reducing the final concentration of this compound or testing a different serum batch. |
| Off-target effects or cellular toxicity | 1. High concentration of this compound: Using concentrations significantly above the IC50 for c-Met can lead to inhibition of other kinases or non-specific toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits c-Met signaling with minimal toxicity. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to your specific cell line. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using LC-MS
This protocol provides a framework for researchers to quantify the stability of this compound in their specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike a known concentration of the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation:
-
Aliquot the this compound spiked media into multiple wells of a 96-well plate or microcentrifuge tubes.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, take an aliquot of the media and immediately process it for LC-MS analysis or store it at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
To precipitate proteins, add a 3-fold volume of ice-cold acetonitrile to the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and mass spectrometry parameters.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to enable accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the cell culture medium.
-
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
References
Amg-208 Western Blot Technical Support Center
Welcome to the technical support center for Amg-208. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments using the this compound antibody. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to ensure you obtain clear and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting with this compound. Each problem is detailed with potential causes and corresponding solutions.
Issue 1: No Bands or Weak Signal
The absence of a visible band at the expected molecular weight for the target protein can be frustrating. This issue can arise from various factors throughout the Western blot workflow.
Potential Causes and Solutions
| Cause | Solution |
| Inactive Antibody | Confirm the expiration date and proper storage conditions (-20°C) for the this compound antibody. Avoid repeated freeze-thaw cycles. |
| Incorrect Antibody Dilution | The recommended starting dilution for this compound is 1:1000. Optimize this by testing a range of dilutions (e.g., 1:500, 1:2000).[1] |
| Low Target Protein Expression | Increase the amount of protein loaded onto the gel.[2][3][4][5] Consider using a positive control lysate known to express the target protein. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4][6] For high molecular weight proteins, consider a wet transfer overnight at 4°C.[2] |
| Suboptimal Blocking | Some blocking agents, like non-fat dry milk, can mask certain epitopes.[7] Try switching to a 5% BSA solution in TBST. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit for a rabbit primary antibody) and is used at the correct dilution.[3] |
| Inactive HRP Substrate | Use fresh or unexpired ECL substrate.[8] |
Issue 2: High Background
A high background can obscure the specific signal, making it difficult to interpret the results.[7][9] This is often due to non-specific antibody binding.
Potential Causes and Solutions
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time to 2 hours at room temperature or overnight at 4°C.[10] Ensure the blocking agent concentration is sufficient (e.g., 5% non-fat dry milk or BSA).[10] |
| Primary Antibody Concentration Too High | Decrease the concentration of the this compound antibody.[5][10][11] |
| Secondary Antibody Concentration Too High | Reduce the concentration of the secondary antibody.[11][12] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9][10] Use a buffer containing a detergent like Tween-20.[9] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[6][13] |
| Contaminated Buffers | Prepare fresh buffers to avoid bacterial contamination, which can lead to a high background.[13] |
Issue 3: Multiple Bands
The presence of unexpected bands can be due to several factors, from non-specific antibody binding to protein modifications.[2][7][11]
Potential Causes and Solutions
| Cause | Solution |
| Non-specific Antibody Binding | Optimize the primary antibody concentration.[11] Increase the stringency of the washing steps.[14] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[7][12] Degraded proteins may appear as lower molecular weight bands.[9] |
| Post-Translational Modifications (PTMs) | PTMs such as phosphorylation or glycosylation can cause shifts in the apparent molecular weight of the target protein.[2][7] Consult literature for known modifications of your target. |
| Splice Variants or Isoforms | The target protein may have multiple isoforms that are recognized by the this compound antibody. Check protein databases like UniProt for information on potential isoforms.[2] |
| Antibody Recognizing a Shared Epitope | The this compound antibody may be cross-reacting with other proteins that share a similar epitope.[11] |
Issue 4: Uneven or Splotchy Bands
Irregular band shapes or a patchy background can indicate issues with the gel electrophoresis or transfer steps.[4][15]
Potential Causes and Solutions
| Cause | Solution |
| Uneven Gel Polymerization | Ensure the gel is cast evenly and allowed to fully polymerize.[16] |
| Air Bubbles During Transfer | Carefully remove any air bubbles between the gel and the membrane when assembling the transfer sandwich.[4][17][18] |
| Uneven Sample Loading | Ensure that the sample is properly mixed and that no air bubbles are introduced when loading the gel.[19] |
| Inadequate Agitation | Use a rocker or shaker during all incubation and washing steps to ensure even distribution of solutions.[17][20] |
| Aggregates in Antibody Solution | Centrifuge the antibody vial before use to pellet any aggregates.[21] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended positive control for the this compound antibody?
A1: We recommend using a cell lysate from a cell line known to overexpress the target protein. Please refer to the this compound datasheet for specific cell line recommendations.
Q2: What is the optimal storage condition for the this compound antibody?
A2: The this compound antibody should be stored at -20°C upon arrival. For frequent use, it can be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles.
Q3: Can I use non-fat dry milk for blocking when using the this compound antibody?
A3: While 5% non-fat dry milk is a common blocking agent, some antibodies may have reduced signal with it.[2] We recommend starting with 5% BSA in TBST for the this compound antibody, especially if you are detecting a phosphorylated target.[9]
Q4: My protein of interest is a low molecular weight protein. Are there any special considerations?
A4: Yes, for low molecular weight proteins, there is a risk of "blow through" during transfer.[2] We recommend using a membrane with a smaller pore size (0.2 µm) and optimizing the transfer time to be shorter.[2]
Q5: The molecular weight of my band is slightly different from the expected size. Why?
A5: This can be due to post-translational modifications (e.g., phosphorylation, glycosylation), which can alter the protein's migration in the gel.[2][7] It could also be due to different splice variants.[2]
Experimental Protocols
Detailed Western Blot Protocol using this compound
This protocol provides a step-by-step guide for performing a Western blot experiment with the this compound antibody.
1. Sample Preparation
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][22]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add 4X Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5 minutes.[23][24]
2. Gel Electrophoresis
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage should be chosen based on the molecular weight of the target protein.[1]
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.[22]
3. Protein Transfer
-
Equilibrate the gel in 1X transfer buffer.
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane, ensuring no air bubbles are trapped between the gel and the membrane.[24]
-
Perform the transfer. For wet transfer, a common condition is 100V for 1-2 hours or overnight at 20-30V at 4°C.[2] Semi-dry transfer conditions should follow the manufacturer's recommendations.
4. Immunodetection
-
After transfer, wash the membrane briefly with deionized water and then with 1X TBST.
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[4] Destain with TBST.
-
Block the membrane with 5% BSA in 1X TBST for 1 hour at room temperature with gentle agitation.[23]
-
Incubate the membrane with the this compound primary antibody diluted in the blocking buffer (recommended starting dilution 1:1000) overnight at 4°C with gentle agitation.[24]
-
Wash the membrane three times for 10 minutes each with 1X TBST.[23]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.[23]
-
Wash the membrane three times for 10 minutes each with 1X TBST.
5. Signal Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[25]
Visualizations
Hypothetical Signaling Pathway for this compound Target
This diagram illustrates a hypothetical signaling pathway where the target of this compound, a protein kinase, plays a crucial role in cell proliferation.
Caption: Hypothetical signaling cascade inhibited by this compound.
Western Blot Experimental Workflow
This flowchart outlines the major steps in the Western blot protocol.
Caption: Overview of the Western blot experimental workflow.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common Western blot issues.
Caption: A decision tree for troubleshooting Western blot results.
References
- 1. kimnfriends.co.kr [kimnfriends.co.kr]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot bands troubleshooting - check the tips-Clinx勤翔 [clinxsci.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biossusa.com [biossusa.com]
- 9. clyte.tech [clyte.tech]
- 10. arp1.com [arp1.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. sinobiological.com [sinobiological.com]
- 15. astorscientific.us [astorscientific.us]
- 16. researchgate.net [researchgate.net]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. sinobiological.com [sinobiological.com]
- 19. What Causes Uneven Band Intensities in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. youtube.com [youtube.com]
Technical Support Center: AMG-208 Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMG-208 in xenograft models. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and mitigating variability in study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the ligand-dependent and ligand-independent activation of c-Met, thereby inhibiting its tyrosine kinase activity.[1][2] This disruption of c-Met signaling can lead to the inhibition of tumor cell growth, proliferation, and survival in tumors that overexpress or have an amplified c-Met gene.[1][2] At higher concentrations, this compound may also inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[1]
Q2: What are the common sources of variability in this compound xenograft studies?
A2: Variability in the response to this compound in xenograft studies can arise from several factors:
-
Xenograft Model Type: Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can yield different results. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors.[3][4]
-
c-Met Expression and Amplification: The level of c-Met expression and, more critically, gene amplification in the tumor cells is a key determinant of sensitivity to c-Met inhibitors.[5][6] Tumors with high c-Met amplification are generally more responsive.
-
Hepatocyte Growth Factor (HGF) Levels: HGF is the ligand for c-Met. High levels of HGF in the tumor microenvironment can sometimes lead to resistance to c-Met inhibitors.[7] The source of HGF (autocrine by tumor cells or paracrine from the stroma) can also influence response.
-
Experimental Protocol Differences: Variations in animal strain, tumor implantation site (subcutaneous vs. orthotopic), drug formulation and dosing schedule, and endpoint measurements can all contribute to inconsistent results.
Q3: How do I select the appropriate xenograft model for my this compound study?
A3: The choice of xenograft model depends on the research question:
-
Cell Line-Derived Xenografts (CDX): These models are useful for initial efficacy screening due to their rapid growth and reproducibility.[8][9][10][11] It is crucial to use cell lines with well-characterized c-Met expression and amplification status.
-
Patient-Derived Xenografts (PDX): PDX models are more clinically relevant and are ideal for studying mechanisms of resistance, biomarker discovery, and predicting clinical response.[3][4][12][13] When using PDX models, it is important to have comprehensive molecular characterization of the original patient tumor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent number of cells injected.2. Poor cell viability at the time of injection.3. Variation in tumor cell suspension (clumps).4. Differences in animal health or age. | 1. Ensure accurate cell counting and resuspend cells thoroughly before injection.2. Check cell viability using a method like trypan blue exclusion right before injection.3. Prepare a single-cell suspension and mix gently before drawing into the syringe for each animal.4. Use age- and weight-matched animals from a reputable supplier. |
| Lack of this compound efficacy in a xenograft model expected to respond. | 1. Low or absent c-Met amplification in the tumor model.2. High levels of HGF leading to resistance.3. Suboptimal drug dosage or administration route.4. Rapid metabolism of the compound in the host animal. | 1. Verify c-Met amplification status of the cell line or PDX model using techniques like FISH or qPCR.2. Measure HGF levels in the tumor microenvironment. Consider using a model with lower HGF expression or co-targeting the HGF/c-Met axis.3. Conduct a dose-response study to determine the optimal dose and schedule. Ensure proper formulation and administration.4. Perform pharmacokinetic analysis to assess drug exposure in the animals. |
| Inconsistent results between different experiments using the same model. | 1. Genetic drift of the cell line over multiple passages.2. Variation in the passage number of the xenograft tumor.3. Differences in laboratory personnel or techniques.4. Changes in animal housing or diet. | 1. Use cell lines from a consistent, low-passage stock. Periodically re-characterize the cell line.2. Standardize the passage number of the PDX tumors used for implantation.3. Ensure all personnel are following a standardized and detailed protocol.4. Maintain consistent environmental conditions for the animals throughout the studies. |
| Unexpected toxicity or adverse effects in the animals. | 1. Off-target effects of this compound at the dose used.2. Vehicle-related toxicity.3. Animal strain-specific sensitivity. | 1. Consider reducing the dose or exploring a different dosing schedule. Monitor for known off-target effects (e.g., related to VEGFR2 inhibition).[1]2. Run a vehicle-only control group to assess the toxicity of the formulation.3. Consult literature for any known sensitivities of the chosen animal strain to the drug class or vehicle. |
Data Presentation: Efficacy of c-Met Inhibitors in Xenograft Models
Note: As specific preclinical data for this compound is not publicly available, the following tables present representative data for other selective c-Met inhibitors to illustrate expected outcomes and variability.
Table 1: Tumor Growth Inhibition in c-Met Amplified vs. Non-Amplified Gastric Cancer PDX Models (Example with Volitinib)
| PDX Model | c-Met Status | Treatment | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| GC-Model 1 | Amplified | Vehicle | 1500 | - |
| GC-Model 1 | Amplified | Volitinib | 300 | 80% |
| GC-Model 2 | Non-Amplified | Vehicle | 1450 | - |
| GC-Model 2 | Non-Amplified | Volitinib | 1300 | 10% |
This table is a representative example based on findings that c-Met amplified models show greater sensitivity to c-Met inhibitors.[6]
Table 2: Effect of a c-Met Inhibitor on U87 MG (Glioblastoma) CDX Model (Example with CE-355621)
| Treatment Group | Day 0 (Baseline) Mean Tumor Volume (mm³) | Day 14 Mean Tumor Volume (mm³) | Percent Change from Baseline |
| Vehicle Control | 150 | 500 | +233% |
| CE-355621 | 155 | 160 | +3% |
This table illustrates the potent anti-tumor effect of a c-Met inhibitor in a responsive CDX model.[14][15][16]
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Model Protocol (General)
This protocol provides a general framework for establishing a subcutaneous CDX model to test the efficacy of a c-Met inhibitor.
-
Cell Culture: Human cancer cell lines (e.g., Hs746T gastric cancer, U87 MG glioblastoma) are cultured in appropriate media and conditions as recommended by the supplier.[14][17] Cells are harvested during the logarithmic growth phase.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.[8][11]
-
Tumor Implantation: A suspension of 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of sterile PBS or serum-free media is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Drug Administration: The c-Met inhibitor (e.g., formulated in a suitable vehicle) is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives the vehicle only.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting for target engagement).
2. Patient-Derived Xenograft (PDX) Model Protocol (General)
This protocol outlines the general steps for establishing and utilizing PDX models.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under IRB-approved protocols.[12]
-
Implantation: A small fragment (e.g., 2-3 mm³) of the patient's tumor is surgically implanted subcutaneously or orthotopically into an immunodeficient mouse (often highly immunodeficient strains like NOD/SCID or NSG are preferred).[4]
-
Engraftment and Passaging: Once the initial tumor (P0) reaches a certain size (e.g., ~1000 mm³), it is excised and can be passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.
-
Model Characterization: The PDX model should be characterized to ensure it retains the key histological and molecular features of the original patient tumor.
-
Efficacy Studies: Once a stable PDX line is established, efficacy studies can be conducted similarly to CDX models, with animals bearing tumor fragments randomized to treatment and control groups.
Mandatory Visualizations
References
- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Status of Agents Targeting the HGF/c-Met Axis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. biocytogen.com [biocytogen.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Cell Line-Derived Xenograft (CDX) models | CRO services [oncodesign-services.com]
- 11. criver.com [criver.com]
- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Amg-208 Pharmacodynamic Data Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amg-208. The information is designed to address specific issues that may arise during experiments and to aid in the interpretation of pharmacodynamic data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibition of c-Met phosphorylation in my cell line after this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of c-Met phosphorylation inhibition. Consider the following troubleshooting steps:
-
HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, is critical. Many standard cell culture experiments use supraphysiological concentrations of HGF (e.g., 25-50 ng/mL) to elicit a strong signaling response.[1] However, this compound's inhibitory activity may be more apparent at more physiologically relevant HGF concentrations (e.g., 0.4-0.8 ng/mL).[1] At very high HGF levels, the inhibitory effect of this compound might be overcome.
-
Cell Line Sensitivity: Ensure your cell line is sensitive to c-Met inhibition. While a cell line may have high total c-Met expression or even MET gene amplification, this does not always correlate with pathway activation and sensitivity to inhibitors.[2] It is crucial to confirm that the c-Met pathway is a key driver of proliferation and survival in your chosen cell line.
-
This compound Concentration and Incubation Time: Verify that you are using an appropriate concentration range for this compound and a suitable incubation time. The IC50 for inhibition of HGF-mediated c-Met phosphorylation in PC3 cells is 46 nM.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Integrity and Solubility: Ensure the this compound compound is properly stored and handled to maintain its activity. This compound is soluble in DMSO, but moisture can reduce its solubility.[3] It is recommended to use fresh DMSO and prepare aliquots to avoid repeated freeze-thaw cycles.[3]
-
Experimental Protocol: Review your Western blot or other phospho-assay protocol for any potential issues. Ensure the use of phosphatase inhibitors during cell lysis to preserve the phosphorylation status of proteins.
Q2: My in vivo xenograft model is not responding to this compound treatment, even though my in vitro data looked promising. What should I consider?
A2: Discrepancies between in vitro and in vivo results are common in drug development. Here are some potential reasons and troubleshooting approaches:
-
Pharmacokinetics and Dosing: this compound has a reported plasma half-life of 21.4–68.7 hours in humans.[4][5] Ensure your dosing regimen in the animal model is sufficient to maintain a therapeutic concentration of the drug at the tumor site.
-
Target Engagement in Vivo: It is essential to confirm that this compound is reaching the tumor and inhibiting its target, c-Met, in the in vivo setting. This can be assessed by collecting tumor samples at various time points after treatment and performing pharmacodynamic assays, such as measuring the levels of phosphorylated c-Met (p-c-Met) by Western blot or immunohistochemistry.
-
Tumor Microenvironment: The tumor microenvironment in vivo is significantly more complex than in vitro conditions. Factors such as tumor heterogeneity, stromal interactions, and the presence of other growth factors can influence the response to c-Met inhibition.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as VEGFR2 (IC50 = 112 nM).[5] While this can sometimes contribute to anti-tumor activity, it's also possible that complex off-target effects in the in vivo environment could impact the overall response.
-
Physiological HGF Levels: As with in vitro studies, the levels of HGF in the tumor microenvironment can influence the efficacy of c-Met inhibitors.[1]
Q3: How can I assess the pharmacodynamic effects of this compound in my experiments?
A3: Several biomarkers can be measured to evaluate the pharmacodynamic effects of this compound:
-
Direct Target Inhibition: The most direct measure is the inhibition of c-Met phosphorylation. This can be assessed in cell lysates or tumor homogenates using techniques like Western blotting or ELISA with antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).
-
Downstream Signaling Pathways: Inhibition of c-Met should lead to a reduction in the activation of downstream signaling pathways. You can measure the phosphorylation status of key downstream effectors such as Akt and ERK.
-
Circulating Biomarkers: In preclinical and clinical studies, several circulating biomarkers have been evaluated. These include soluble MET (sMET), HGF, and placental growth factor (PlGF).[5] In a first-in-human study, PlGF levels were observed to increase with this compound treatment, particularly at higher doses.[5]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| Wild-type c-Met | Cell-free kinase assay | 5.2 nM | N/A | [5] |
| Wild-type c-Met | Cell-free kinase assay | 9 nM | N/A | [3] |
| HGF-mediated c-Met phosphorylation | Cell-based assay | 46 nM | PC3 | [3] |
| VEGFR2 | Cell-free kinase assay | 112 nM | N/A | [5] |
| RON | Not specified | Not specified | Not specified | [3] |
| CYP3A4 | Microsome-based assay | 4.1 µM (with pre-incubation) | Human liver microsomes | [3] |
Table 2: Pharmacokinetic Parameters of this compound in a First-in-Human Study
| Dose | Mean Plasma Half-life (hours) |
| 25-400 mg | 21.4 - 68.7 |
Data from a first-in-human study in patients with advanced solid tumors.[4][5]
Experimental Protocols
Protocol 1: Western Blot for c-Met Phosphorylation
This protocol provides a general guideline for assessing HGF-induced c-Met phosphorylation and its inhibition by this compound in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3, a prostate cancer cell line) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) in serum-free medium for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of recombinant human HGF (e.g., 5 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met and/or a loading control protein (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the HGF/c-Met signaling pathway.
Caption: Troubleshooting workflow for unexpected in vitro results with this compound.
References
- 1. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
AMG-208 and Cytochrome P450 3A4: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential of AMG-208 to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme. The following question-and-answer format addresses common issues and provides guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory potential of this compound on CYP3A4?
A1: this compound has been identified as an inhibitor of CYP3A4. Experimental data indicates a direct inhibitory effect and, more significantly, a potent time-dependent inhibition (TDI). This suggests that a metabolite of this compound may be a more powerful inhibitor of CYP3A4 than the parent compound.
Q2: What are the IC50 values for this compound against CYP3A4?
A2: The half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 varies depending on the experimental conditions. Without pre-incubation, the IC50 is 32 μM.[1][2][3] However, after a 30-minute pre-incubation with human liver microsomes, the IC50 value decreases significantly to 4.1 μM, indicating time-dependent inhibition.[1][2][3]
Troubleshooting Guide
Issue: Inconsistent IC50 values for CYP3A4 inhibition in our in-house assays.
Possible Cause & Solution:
-
Pre-incubation Time: The significant difference between the direct and time-dependent inhibition IC50 values highlights the critical role of pre-incubation. Ensure that your protocol includes a pre-incubation step with NADPH to allow for the metabolic activation of this compound. A 30-minute pre-incubation period has been shown to be effective.[1][2][3]
-
NADPH Presence: The metabolic activation of this compound is a crucial step for its potent inhibitory effect. Verify that NADPH is included in your pre-incubation buffer at an appropriate concentration to support the metabolic activity of the human liver microsomes.
-
Microsome Quality: The metabolic capacity of human liver microsomes can vary. Use a well-characterized and validated batch of microsomes to ensure consistent results.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the CYP3A4 inhibition potential of this compound.
| Parameter | Value | Condition | Reference |
| IC50 | 32 μM | Without pre-incubation | [1][2][3] |
| IC50 | 4.1 μM | 30-minute pre-incubation with human liver microsomes | [1][2][3] |
Experimental Protocols
A detailed methodology for assessing the time-dependent inhibition of CYP3A4 by this compound is provided below.
Objective: To determine the IC50 value of this compound for CYP3A4 inhibition following a pre-incubation period with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Protocol:
-
Pre-incubation:
-
Prepare a solution of this compound at various concentrations.
-
In a microcentrifuge tube, combine the human liver microsomes, incubation buffer, and the this compound solution.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate for 30 minutes at 37°C.
-
-
CYP3A4 Activity Assay:
-
Following the pre-incubation, add the CYP3A4 substrate to the reaction mixture.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying metabolic pathway.
Caption: Experimental workflow for determining time-dependent CYP3A4 inhibition.
Caption: this compound metabolism and subsequent CYP3A4 inhibition pathway.
References
dealing with Amg-208 batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for working with AMG-208. Our aim is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases.[1][2] It functions by blocking the activation of these receptors, which can be triggered in a ligand-dependent or ligand-independent manner.[3][4][5] By inhibiting the tyrosine kinase activity of c-Met and RON, this compound can suppress cell growth and proliferation in tumors that overexpress these receptors.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a crystalline solid.[6] For long-term storage, it is recommended to store the compound at -20°C for up to one year or -80°C for up to two years.[1] Once a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What is the expected purity of this compound?
A3: Commercially available this compound is generally offered at high purity, typically ≥98% or ≥99% as determined by HPLC.[3][6][7]
Q4: I am observing variability in my experimental results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors, including minor differences in purity, solubility, or the presence of trace impurities. It is also crucial to consider that experimental conditions can significantly influence outcomes. Our troubleshooting guide below provides a systematic approach to identifying the source of variability.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Question: My IC50 values for this compound in a cell proliferation assay are higher than expected and vary between experiments. What should I do?
-
Answer:
-
Verify Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solution in DMSO is fully dissolved before further dilution in cell culture medium. Precipitation of the compound will lead to a lower effective concentration and consequently a higher apparent IC50. It has been noted that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[2]
-
Check Cell Health and Density: Ensure that your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. Variations in cell health or number can significantly impact assay results.
-
Standardize Assay Protocol: Review your protocol for consistency in incubation times, serum concentration in the medium, and the concentration of stimulating ligands like Hepatocyte Growth Factor (HGF) if used.
-
Perform a Dose-Response Curve in Parallel: When using a new batch of this compound, it is advisable to run a parallel experiment with a previous batch that gave expected results. This can help differentiate between batch-specific issues and assay variability.
-
Issue 2: Reduced inhibition of c-Met phosphorylation.
-
Question: I am not observing the expected level of inhibition of HGF-induced c-Met phosphorylation in my Western blot or ELISA-based assay. Could this be a problem with my this compound batch?
-
Answer:
-
Confirm Ligand Activity: Ensure that the HGF used for stimulation is active and used at a concentration that elicits a robust phosphorylation signal.
-
Optimize Pre-incubation Time: The pre-incubation time with this compound before HGF stimulation may need optimization. A standard protocol might involve pre-incubating the cells with the inhibitor for a specific duration (e.g., 1-2 hours) before adding HGF.
-
Check for Compound Degradation: Ensure that your stock solutions of this compound have been stored correctly and have not undergone multiple freeze-thaw cycles, which could lead to degradation.[1]
-
Run a Positive Control: Include a known, well-characterized c-Met inhibitor in your experiment as a positive control to validate your assay system.
-
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The IC50 values are dependent on the specific experimental conditions, such as the assay format (biochemical vs. cell-based) and the cell line used.
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Biochemical (Cell-free) | c-Met Kinase | 9 nM | [1] |
| Biochemical (Cell-free) | c-Met Kinase | 9.3 nM | [7][8] |
| Biochemical (Cell-free) | Wild-type c-Met | 5.2 nM | [6] |
| Cell-based (Phosphorylation) | PC3 cells (HGF-mediated) | 46 nM | [1][8][9] |
| Biochemical | VEGFR2 | 112 nM | [6] |
| Biochemical (Time-dependent) | CYP3A4 (with pre-incubation) | 4.1 µM | [1][8] |
| Biochemical | CYP3A4 (without pre-incubation) | 32 µM | [1][8][10] |
Experimental Protocols
1. Cell-Based c-Met Phosphorylation Assay
This protocol describes a general method to assess the inhibitory activity of this compound on HGF-induced c-Met phosphorylation in a cell line such as PC3.
-
Cell Plating: Plate PC3 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Add Hepatocyte Growth Factor (HGF) to a final concentration known to induce robust c-Met phosphorylation (e.g., 50 ng/mL) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The level of phosphorylated c-Met and total c-Met can be quantified using various methods, such as Western blotting, ELISA, or bead-based immunoassays.
2. Cell Viability/Proliferation Assay
This protocol outlines a general procedure to determine the effect of this compound on the viability or proliferation of a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells with the compound for a period that allows for measurable effects on proliferation, typically 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: An experimental workflow for a cell-based c-Met phosphorylation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. ChemGood [chemgood.com]
- 5. Facebook [cancer.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound|AMG208,C-Met inhibitor|DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
Technical Support Center: The Impact of AMG-208 on Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of AMG-208 on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis.[1][2] In many cancer cells, the HGF/c-Met signaling pathway is dysregulated, leading to increased cell scattering and invasion, which are hallmarks of metastasis. This compound exerts its effects by inhibiting the kinase activity of c-Met, thereby blocking downstream signaling cascades.
Q2: What is the expected morphological effect of this compound on cancer cells treated with HGF?
Upon stimulation with HGF, many epithelial-like cancer cell lines undergo a process called "cell scattering." This is characterized by a transition from well-defined, cohesive colonies to a dispersed, fibroblast-like morphology. This change is driven by the dissolution of cell-cell junctions and a reorganization of the actin cytoskeleton to promote cell motility. As a c-Met inhibitor, this compound is expected to block or reverse HGF-induced cell scattering, causing cells to maintain their epithelial-like phenotype with intact cell-cell adhesions.
Q3: What signaling pathways are involved in the morphological changes induced by HGF, and how does this compound affect them?
HGF-induced cell scattering is primarily mediated by the activation of the c-Met receptor and its downstream signaling pathways. A key pathway involved is the Ras-MAPK (mitogen-activated protein kinase) cascade. Activation of this pathway leads to changes in gene expression and protein activity that ultimately result in the cytoskeletal rearrangements necessary for cell scattering. This compound, by inhibiting c-Met phosphorylation, blocks the activation of the MAPK pathway and other downstream effectors, thereby preventing these morphological changes.
Troubleshooting Guides
Issue 1: No observable effect of this compound on HGF-induced cell scattering.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The IC50 for inhibition of HGF-mediated c-Met phosphorylation in PC3 cells is approximately 46 nM, which can serve as a starting point. |
| Cell Line Insensitivity | Confirm that your cell line expresses functional c-Met and responds to HGF stimulation by performing a positive control experiment (HGF treatment alone). |
| Incorrect HGF Concentration | Use a concentration of HGF that is known to induce a robust scattering effect in your cell line. This may require optimization. |
| Assay Timing | The scattering effect and its inhibition are time-dependent. Capture images at multiple time points (e.g., 12, 24, 48 hours) after treatment to identify the optimal window for observing the inhibitory effect. |
Issue 2: High variability in cell scattering between wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells. Inconsistent cell numbers can lead to variability in colony formation and scattering. |
| "Edge Effect" in Multi-well Plates | To minimize the "edge effect," avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain a more uniform temperature and humidity across the plate. |
| Variability in HGF or this compound Addition | Ensure accurate and consistent pipetting of HGF and this compound to all wells. |
| Inconsistent Imaging | Capture images from the same predefined areas within each well for all conditions and time points. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound on HGF-induced c-Met phosphorylation, which is a key upstream event leading to morphological changes.
| Cell Line | Assay | Parameter | This compound IC50 |
| PC3 (Prostate Cancer) | HGF-mediated c-Met phosphorylation | Inhibition of phosphorylation | 46 nM |
Note: This IC50 value represents the concentration of this compound required to inhibit 50% of HGF-induced c-Met phosphorylation and serves as a strong indicator of the compound's potency in blocking the signaling that leads to morphological changes.
Experimental Protocols
HGF-Induced Cell Scattering Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on HGF-induced cell scattering in a cancer cell line (e.g., DU145 or MDCK).
Materials:
-
Cancer cell line known to express c-Met (e.g., DU145, MDCK)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human HGF
-
This compound
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24-well or 48-well)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for the formation of small, distinct colonies after 24 hours of incubation.
-
Starvation (Optional but Recommended): Once the cells have attached and formed small colonies, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal signaling and enhance the response to HGF.
-
Treatment: Prepare a serial dilution of this compound in serum-free medium. Also, prepare a solution of HGF at the desired concentration (e.g., 20 ng/mL).
-
Experimental Groups:
-
Negative Control: Cells in serum-free medium with DMSO.
-
Positive Control: Cells in serum-free medium with HGF and DMSO.
-
Experimental Groups: Cells in serum-free medium with HGF and varying concentrations of this compound.
-
-
Incubation: Add the respective treatments to the wells and incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging: At desired time points (e.g., 0, 12, 24, 48 hours), capture images of the cells in each well using a phase-contrast microscope.
-
Analysis: Quantify the degree of cell scattering. This can be done by:
-
Visual Scoring: A semi-quantitative method where the degree of scattering is scored based on a predefined scale.
-
Image Analysis Software: Use software (e.g., ImageJ) to measure parameters such as the area of cell colonies, the circularity of colonies, or the distance between individual cells.
-
Immunofluorescence Staining for Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton, a key component involved in cell morphology and motility.
Materials:
-
Cells cultured on coverslips in a multi-well plate and treated as described in the cell scattering assay.
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the desired treatment period, gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In HGF-treated cells, you would expect to see prominent stress fibers and a more elongated cell shape, while in this compound-treated cells, the actin should be more cortically localized, consistent with an epithelial phenotype.
Visualizations
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Caption: Experimental workflow for assessing this compound's effect.
Caption: Troubleshooting logic for lack of this compound effect.
References
Validation & Comparative
A Comparative Guide to MET Inhibitors: AMG-208 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of AMG-208, a selective small-molecule MET inhibitor, with other notable MET inhibitors, supported by available preclinical and clinical data.
Mechanism of Action of MET Inhibitors
MET inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule TKIs, such as this compound, crizotinib, and cabozantinib, typically target the ATP-binding pocket of the MET kinase domain, thereby inhibiting its catalytic activity and downstream signaling. This blockade can be either ligand-dependent or ligand-independent. Monoclonal antibodies, on the other hand, target either the MET receptor or its ligand HGF, preventing receptor activation.
This compound is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-oncogene. It exerts its antineoplastic activity by inhibiting both ligand-dependent and independent c-Met activation, which in turn can lead to the inhibition of cell growth in tumors that overexpress c-Met.
The MET Signaling Pathway
Upon binding of HGF, the MET receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. These phosphorylated residues serve as docking sites for various downstream signaling molecules, leading to the activation of several key pathways that drive cancer progression.
Diagram of the MET Signaling Pathway
A Preclinical Showdown: AMG-208 vs. Crizotinib in Lung Cancer Models
Crizotinib, a multi-targeted tyrosine kinase inhibitor, is well-established in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements or ROS1 fusions.[1][2][3] Its activity also extends to tumors with MET alterations, including MET amplification and MET exon 14 skipping mutations.[1][4][5][6][7] AMG-208, on the other hand, is a selective inhibitor of the c-Met receptor tyrosine kinase.[8] Preclinical data has demonstrated its potential in targeting MET-driven malignancies. This comparison will delve into the available data for each compound, providing insights into their performance in various lung cancer models.
Quantitative Analysis: A Tale of Two Inhibitors
The following tables summarize the key quantitative data for this compound and crizotinib from preclinical and clinical studies in lung cancer.
Table 1: In Vitro Activity of this compound and Crizotinib
| Compound | Target | Cell Line | Assay Type | IC50 |
| This compound | c-Met | - | Kinase Assay | 5.2 nM |
| Crizotinib | ALK | Various | Cell Viability | Not explicitly stated in provided abstracts |
| c-Met | Various | Cell Viability | Not explicitly stated in provided abstracts |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. The data presented here is for comparative purposes based on available information.
Table 2: Preclinical and Clinical Efficacy in Lung Cancer Models
| Compound | Model Type | Cancer Subtype | Key Findings | Reference |
| Crizotinib | Murine EML4-ALK lung cancer model | ALK-rearranged NSCLC | Superior response and survival compared to docetaxel and pemetrexed. | [8] |
| Crizotinib | Phase 1 Clinical Trial (PROFILE 1001) | MET-amplified NSCLC | 67% of patients with high MET amplification showed prolonged response. | [1] |
| Crizotinib | Phase 1 Clinical Trial (PROFILE 1001) | MET exon 14-altered NSCLC | Objective Response Rate (ORR) of 32%; Median Progression-Free Survival (PFS) of 7.3 months. | [4] |
| Crizotinib | Phase 3 Clinical Trial (PROFILE 1014) | First-line ALK-positive NSCLC | Median PFS of 10.9 months vs. 7.0 months for chemotherapy. ORR of 74% vs. 45% for chemotherapy. | [3][9] |
| Crizotinib | Phase 3 Clinical Trial (PROFILE 1007) | Second-line ALK-positive NSCLC | Median PFS of 7.7 months vs. 3.0 months for chemotherapy. ORR of 65% vs. 20% for chemotherapy. | [10] |
| This compound | First-in-human Phase 1 Clinical Trial | Advanced Solid Tumors (including NSCLC) | Evidence of antitumor activity, particularly in prostate cancer. Limited data specific to NSCLC models. | [8] |
Signaling Pathways: Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathways of this compound and crizotinib.
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies employed in key studies for crizotinib and this compound.
Crizotinib in EML4-ALK Murine Lung Cancer Model
-
Model: Genetically engineered mouse model expressing the EML4-ALK fusion oncogene.
-
Treatment: Mice with established lung tumors were treated with crizotinib, docetaxel, or pemetrexed.
-
Dosing: Crizotinib was administered at 50 mg/kg/day or 100 mg/kg/day.
-
Tumor Assessment: Tumor burden was monitored by magnetic resonance imaging (MRI).
-
Endpoint Analysis: The primary endpoints were tumor response, progression-free survival (PFS), and overall survival (OS).[8]
This compound First-in-Human Clinical Trial
-
Study Design: Phase 1, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors, including NSCLC, who were refractory to standard therapy.
-
Treatment: this compound administered orally once daily.
-
Dose Escalation: A standard 3+3 dose-escalation design was used.
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.
-
Tumor Assessment: Tumor responses were assessed according to RECIST criteria.
Concluding Remarks
While a direct preclinical comparison between this compound and crizotinib in lung cancer models is not available, this guide provides a framework for understanding their individual characteristics. Crizotinib has a well-documented and potent activity against ALK- and MET-driven lung cancers, supported by extensive preclinical and clinical data. This compound has shown promise as a selective c-Met inhibitor, though its evaluation in dedicated lung cancer models is less reported in the public domain. For researchers, the choice of inhibitor for preclinical studies will largely depend on the specific molecular subtype of lung cancer being investigated. Future head-to-head studies would be invaluable in further elucidating the comparative efficacy of these and other targeted agents in the evolving landscape of lung cancer therapy.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Efficacy of crizotinib in first-line treatment of adults with ALK-positive advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective treatment of MET-amplified non-small cell lung cancer patients with crizotinib: a case description - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib in MET Exon 14-Mutated or MET-Amplified in Advanced Disease Non-Small Cell Lung Cancer: A Retrospective, Single Institution Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 10. Crizotinib versus chemotherapy in advanced ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMG-208 and Volitinib: Unraveling their Kinase Selectivity Profiles
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapies, small molecule inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising strategy for a variety of malignancies. Among these, AMG-208 and volitinib (also known as savolitinib) have been the subject of significant preclinical and clinical investigation. This guide provides a detailed, objective comparison of the kinase selectivity profiles of this compound and volitinib, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these targeted agents.
Summary of Kinase Inhibition Profiles
Both this compound and volitinib are potent inhibitors of the c-Met kinase. However, their selectivity profiles, a critical determinant of both efficacy and potential off-target toxicities, exhibit notable differences. Volitinib is characterized by its high degree of selectivity for c-Met, whereas this compound demonstrates a broader inhibitory profile, acting as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), and also affecting other kinases such as VEGFR2 at higher concentrations.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and volitinib against their primary target and key off-target kinases. It is important to note that these values are compiled from different studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Target Kinase | This compound IC50 (nM) | Volitinib IC50 (nM) | Reference |
| c-Met (wild-type) | 5.2 - 9 | 4 - 5 | [1][2] |
| p-Met | Not Reported | 3 | [3] |
| RON | Inhibitor | Not Reported | [1] |
| VEGFR2 | 112 | >1000 (inferred) | [2] |
| Kinase Panel Selectivity | Dual c-Met/RON inhibitor with other off-target effects. | Highly selective for c-Met over a panel of 274 kinases. | [1][3] |
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. Both this compound and volitinib exert their anti-tumor effects by inhibiting the ATP-binding site of the c-Met kinase, thereby blocking these downstream signals.
References
A Comparative Analysis of MET Inhibitors AMG-208 and AMG-337 in MET-Amplified Cancers
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical therapeutic target. Dysregulation of the MET signaling pathway, frequently through gene amplification, can drive tumor growth, proliferation, and metastasis. This guide provides a detailed comparison of two small-molecule MET inhibitors, AMG-208 and AMG-337, developed for the treatment of MET-amplified cancers.
Introduction to this compound and AMG-337
This compound is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-oncogene.[1][2] It exerts its antineoplastic activity by inhibiting both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its tyrosine kinase activity.[1][2] this compound has also been identified as a dual inhibitor of c-Met and RON kinase.[3]
AMG-337 is a potent, highly selective, orally bioavailable, and ATP-competitive small-molecule inhibitor of the MET receptor.[4][5][6] Preclinical studies have demonstrated that AMG-337's primary therapeutic target is MET.[4][5] Its mechanism of action involves the inhibition of MET phosphorylation and subsequent blockade of downstream signaling pathways, including the PI3K and MAPK pathways.[4][5]
Comparative Efficacy and Potency
Direct head-to-head comparative studies between this compound and AMG-337 in MET-amplified cancer models are not publicly available. However, a comparative analysis of their individual preclinical and clinical data provides valuable insights into their respective potencies and therapeutic potential.
| Parameter | This compound | AMG-337 |
| Target(s) | c-Met, RON[3] | MET[4][5] |
| IC50 (c-Met) | 9 nM (cell-free assay)[3] | 1 nM (enzymatic activity)[6] |
| IC50 (HGF-induced c-Met phosphorylation in cells) | 46 nM (PC3 cells)[3] | 5 nM (PC3 cells)[6] |
| Preclinical Activity in MET-amplified Models | Suppressed proliferation and induced apoptosis in human tumor xenograft models.[7] | Inhibited proliferation and induced apoptosis in sensitive MET-amplified cell lines. Showed dose-dependent tumor growth inhibition and regression in MET-amplified gastric cancer xenograft models.[4][5] |
| Clinical Trial Phase (MET-amplified focus) | Phase I in advanced solid tumors (not specifically selected for MET amplification).[7][8][9] | Phase II in patients with MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma and other solid tumors.[10][11][12] |
| Objective Response Rate (ORR) in MET-amplified patients) | Not specifically reported in the Phase I study which was not focused on a MET-amplified population. | 18% in MET-amplified gastric/GEJ/esophageal adenocarcinoma.[10][11] 29.6% in MET-amplified patients in the Phase I study.[13] |
Signaling Pathway Inhibition
Both this compound and AMG-337 function by inhibiting the MET signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through amplification-driven constitutive activation, the MET receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. Both inhibitors block the initial phosphorylation of MET, thus preventing the activation of these downstream effectors.
Caption: Simplified MET signaling pathway and the inhibitory action of this compound/AMG-337.
Experimental Protocols
In Vitro Cell Viability Assay (for AMG-337)
Objective: To determine the effect of AMG-337 on the viability of MET-amplified cancer cell lines.
Methodology:
-
MET-amplified cancer cell lines (e.g., SNU-5, NCI-H1993, IM-95) were seeded in 96-well plates at an optimal density to ensure logarithmic growth throughout the experiment.[14]
-
Cells were treated with serially diluted concentrations of AMG-337 (e.g., top concentration of 3 mmol/L) or DMSO as a vehicle control.[6]
-
After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[14]
-
Data were normalized to the DMSO-treated control cells to calculate the percentage of growth inhibition.
-
IC50 values, the concentration of the drug that inhibits cell growth by 50%, were determined from the dose-response curves.
In Vivo Tumor Xenograft Studies (for AMG-337)
Objective: To evaluate the anti-tumor efficacy of AMG-337 in MET-dependent tumor xenograft models.
Methodology:
-
MET-amplified human cancer cells (e.g., SNU-620, SNU-5) were subcutaneously implanted into immunocompromised mice.[14]
-
When tumors reached a predetermined size, mice were randomized into treatment and control groups.
-
Mice in the treatment groups received oral administration of AMG-337 once daily at various doses (e.g., 0.3, 1, 3, 10 mg/kg). The control group received the vehicle.[14]
-
Tumor volume was measured twice weekly using calipers.
-
The study continued for a specified duration or until tumors in the control group reached a maximum allowed size.
-
Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.
Caption: General workflow for in vivo tumor xenograft experiments.
Clinical Findings and Adverse Events
This compound
A first-in-human Phase I study of this compound was conducted in 54 patients with advanced solid tumors, not specifically selected for MET amplification.[7][8][9] The study showed that this compound had manageable toxicities and demonstrated some anti-tumor activity, particularly in prostate cancer, with one complete response and two partial responses observed.[7][9] The maximum tolerated dose (MTD) was not reached.[7][9] Common treatment-related adverse events included anemia, hypertension, prolonged QT, and thrombocytopenia.[7][9]
AMG-337
A Phase II study evaluated AMG-337 in patients with MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma (cohort 1) and other MET-amplified solid tumors (cohort 2).[10][11] The study was terminated early due to lower-than-expected efficacy.[10][11] In cohort 1, the objective response rate was 18%.[10][11] No responses were seen in cohort 2.[10][11] The most frequent adverse events were headache, nausea, vomiting, abdominal pain, decreased appetite, and peripheral edema.[10][11]
Conclusion
Both this compound and AMG-337 are potent inhibitors of the MET signaling pathway. Based on the available in vitro data, AMG-337 appears to be a more potent inhibitor of c-Met than this compound. Preclinical studies with AMG-337 have demonstrated its efficacy in MET-amplified cancer models. However, the clinical development of AMG-337 in MET-amplified solid tumors was halted due to limited efficacy. The clinical activity of this compound in a specifically MET-amplified population has not been reported, making a direct comparison of clinical efficacy challenging. Further research is necessary to fully elucidate the therapeutic potential of these and other MET inhibitors in appropriately selected patient populations.
References
- 1. ChemGood [chemgood.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Validating In Vivo Target Engagement of AMG-208: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AMG-208, a potent c-Met inhibitor. This document outlines experimental approaches, presents comparative data with other known c-Met inhibitors, and offers detailed protocols to aid in the design and execution of similar studies.
This compound is a selective, small-molecule inhibitor of the c-Met and RON receptor tyrosine kinases.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in oncology.[1] Validating that a drug candidate like this compound effectively engages its intended target in a living organism is a critical step in preclinical and clinical development. This guide explores the primary method for assessing this compound's target engagement—the inhibition of c-Met phosphorylation—and compares its profile with other c-Met inhibitors such as cabozantinib, crizotinib, and tivantinib.
Comparative Efficacy of c-Met Inhibitors
The following table summarizes the in vitro potency and observed in vivo target engagement for this compound and its alternatives. Direct comparison of in vivo efficacy can be challenging due to the use of different tumor models and experimental conditions across studies.
| Compound | Target(s) | In Vitro IC50 (c-Met) | In Vivo Model | In Vivo Target Engagement Summary |
| This compound | c-Met, RON | 9 nM | Human Tumor Xenografts | Suppressed proliferation and induced apoptosis. Specific in vivo p-Met inhibition data is not publicly detailed but is referenced in clinical trial documentation.[1] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | ~4 nM | Colorectal & Neuroblastoma Xenografts | Reduced tumor size and inhibited phosphorylation of c-Met and other kinases in tumor explants. |
| Crizotinib | ALK, ROS1, c-Met | 8 nM | Uveal Melanoma & NSCLC Xenografts | Completely inhibited phosphorylated Met (p-Met) in vivo. |
| Tivantinib | c-Met (non-ATP competitive) | Kᵢ of 355 nM | Colon Xenograft (HT29) | Strongly inhibited c-Met autophosphorylation 24 hours after a single oral dose. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for validating target engagement, the following diagrams are provided.
Caption: The c-Met signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for assessing in vivo target engagement of c-Met inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of c-Met inhibitors. While a specific, publicly available protocol for this compound's preclinical in vivo pharmacodynamic studies is not available, the subsequent representative protocol is based on established methods for other c-Met inhibitors.
Representative Protocol: In Vivo c-Met Target Engagement in a Xenograft Model
This protocol provides a framework for assessing the in vivo inhibition of c-Met phosphorylation in a tumor xenograft model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A human tumor cell line with known c-Met expression (e.g., HT29 for colon cancer, U87-MG for glioblastoma).
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements. Initiate treatment when tumors reach a volume of approximately 150-200 mm³.
2. Compound Formulation and Administration:
-
Formulation: Prepare a formulation of the c-Met inhibitor (e.g., this compound, cabozantinib) suitable for the intended route of administration (e.g., oral gavage). A common vehicle is 0.5% methylcellulose in water.
-
Dosing: Administer the compound at the desired dose and schedule (e.g., once daily oral gavage). Include a vehicle control group.
3. Tumor Collection and Lysate Preparation:
-
Sample Collection: At specified time points after the final dose (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Sample Processing: Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge the homogenates at 4°C to pellet cellular debris and collect the supernatant.
4. Western Blot Analysis:
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the data.
5. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization: Normalize the p-Met signal to the total Met signal and the loading control.
-
Statistical Analysis: Compare the normalized p-Met levels between the treated and vehicle control groups to determine the extent of target inhibition.
This guide provides a foundational understanding and practical framework for validating the in vivo target engagement of this compound and other c-Met inhibitors. The successful application of these methodologies is crucial for advancing novel cancer therapeutics from the laboratory to the clinic.
References
Navigating Crizotinib Resistance: A Comparative Guide to Emerging Therapeutic Strategies
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like crizotinib in non-small cell lung cancer (NSCLC) presents a significant challenge. This guide provides a comparative analysis of therapeutic agents in crizotinib-resistant models, with a special focus on the potential role of the MET inhibitor AMG-208 and established alternative therapies.
While direct experimental data on the efficacy of this compound in crizotinib-resistant models is not currently available in the public domain, its mechanism of action as a MET inhibitor positions it as a rational agent against a known resistance pathway. MET amplification has been identified as a mechanism of acquired resistance to ALK inhibitors, including crizotinib.[1][2][3][4] Therefore, this guide will compare the preclinical and clinical efficacy of established second and third-generation ALK inhibitors and HSP90 inhibitors against crizotinib-resistant models, and discuss the theoretical potential of this compound in the context of MET-driven resistance.
Established Alternatives in Crizotinib-Resistant NSCLC
A significant body of research has focused on overcoming crizotinib resistance through the development of next-generation ALK inhibitors and other targeted agents. These therapies have demonstrated efficacy in patient populations that have progressed on crizotinib.
Second-Generation ALK Inhibitors: Ceritinib, Alectinib, and Brigatinib
Ceritinib, alectinib, and brigatinib have shown robust clinical activity in patients with ALK-positive NSCLC who are resistant to crizotinib.[5][6][7][8][9] These agents are designed to be more potent against ALK and to have activity against common crizotinib-resistant ALK mutations.
Third-Generation ALK Inhibitor: Lorlatinib
Lorlatinib is a potent, brain-penetrant ALK and ROS1 inhibitor that has demonstrated efficacy in patients who have failed prior ALK tyrosine kinase inhibitors (TKIs), including crizotinib and second-generation inhibitors.[10][11][12][13][14] It is particularly effective against a broad range of ALK resistance mutations.
HSP90 Inhibitors: A Different Approach
Heat shock protein 90 (HSP90) is a chaperone protein essential for the stability and function of numerous oncogenic proteins, including ALK fusion proteins. HSP90 inhibitors, such as ganetespib, offer an alternative strategy by promoting the degradation of the ALK protein, thereby overcoming resistance mediated by ALK mutations.[15][16][17][18]
Quantitative Efficacy Data in Crizotinib-Resistant Models
The following tables summarize the reported efficacy of various therapeutic agents in crizotinib-resistant settings.
Table 1: Clinical Efficacy of ALK Inhibitors in Crizotinib-Resistant ALK-Positive NSCLC Patients
| Drug | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR |
| Ceritinib | Phase II | 56% | 6.9 months | 33.3% |
| Alectinib | Phase II | 48% (IRC) | 8.1 months (IRC) | 57% |
| Brigatinib | Phase II | 45-54% | 9.2-12.9 months | 42-67% |
| Lorlatinib | Phase II | 69% | Not Reached | 64% (in treatment-naive) |
Data compiled from multiple clinical trials.[5][8][11][19][20]
Table 2: Preclinical Efficacy of Selected Agents in Crizotinib-Resistant Cell Lines and Xenograft Models
| Agent | Model System | Key Findings |
| Ceritinib | Crizotinib-resistant NSCLC cell lines (harboring L1196M, G1269A, I1171T, S1206Y mutations) | Potently overcomes resistance; more effective than high-dose crizotinib in xenograft models.[21][22][23] |
| Alectinib | Crizotinib-resistant xenograft models | Marked antitumor activity against both crizotinib-sensitive and -resistant tumors.[6] |
| Brigatinib | Crizotinib-resistant ALK-mutant xenograft models | Overcomes resistance, including the G1202R mutation.[8] |
| Ganetespib (HSP90i) | Crizotinib-resistant NSCLC cells (including secondary ALK mutations) | Induced loss of EML4-ALK expression and overcame multiple forms of crizotinib resistance.[15][16][17] |
The Potential Role of this compound in MET-Driven Crizotinib Resistance
This compound is an orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[24][25][26][27] While its primary investigation has been in solid tumors with MET dysregulation, its mechanism of action is highly relevant to a subset of crizotinib-resistant NSCLC.
-
Mechanism of MET-driven Resistance: In some cases of crizotinib resistance, the cancer cells activate the MET signaling pathway as a "bypass track" to circumvent the inhibition of ALK.[1][2][3][4] This allows for continued cell growth and survival despite the presence of an ALK inhibitor.
-
Therapeutic Hypothesis: By inhibiting MET, this compound could potentially restore sensitivity to ALK inhibitors or act as a standalone therapy in tumors that have become dependent on MET signaling. This approach of dual ALK and MET inhibition has shown promise in preclinical models and in patients with MET-driven resistance to next-generation ALK inhibitors.[1][2][3]
Further preclinical studies are warranted to directly evaluate the efficacy of this compound, alone or in combination with ALK inhibitors, in crizotinib-resistant models harboring MET amplification.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the context of evaluating drug efficacy in cancer models.
Cell Viability Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines, including crizotinib-resistant variants, are seeded in 96-well plates at a predetermined density (e.g., 2,500-5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, ceritinib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[28][29]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the drug for a specified time, then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[30][31][32][33]
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ALK, total ALK, phospho-MET, total MET, and downstream signaling molecules like phospho-AKT and phospho-ERK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[34]
In Vivo Xenograft Models
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human crizotinib-resistant cancer cells.[35][36][37][38][39]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups and receive the vehicle control, crizotinib, or the experimental drug (e.g., this compound) via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling.
Visualizing the Landscape of Crizotinib Resistance and Treatment Strategies
To better understand the complex signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Mechanisms of crizotinib resistance and corresponding therapeutic strategies.
Caption: General experimental workflow for evaluating drug efficacy in crizotinib-resistant models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Case Report: High-Level MET Amplification as a Resistance Mechanism of ROS1-Tyrosine Kinase Inhibitors in ROS1-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Phase 2 prospective analysis of alectinib in ALK-positive, crizotinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Alectinib provides a new option for ALK-positive NSCLC patients after progression on crizotinib | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 8. The role of brigatinib in crizotinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Inhibition of the Molecular Chaperone Hsp90 Overcomes ALK Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted inhibition of the molecular chaperone Hsp90 overcomes ALK inhibitor resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity of ceritinib in crizotinib-resistant ROS1-rearranged non-small-cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of ceritinib in anaplastic lymphoma kinase‐rearranged non‐small cell lung cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ascopubs.org [ascopubs.org]
- 27. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 32. addgene.org [addgene.org]
- 33. origene.com [origene.com]
- 34. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. meliordiscovery.com [meliordiscovery.com]
- 36. Use of patient-derived xenograft mouse models in cancer research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 38. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 39. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Synergistic Potential of AMG-208 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific preclinical data on the synergistic effects of AMG-208 with chemotherapy agents are not publicly available, this guide provides a comparative overview based on the established mechanisms of c-Met inhibitors and published data from other selective c-Met inhibitors. This information is intended to serve as a representative model for the potential synergistic interactions of this compound.
This compound is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell proliferation, survival, and invasion, and its overexpression is associated with poor prognosis in various cancers.[1][2][3] Preclinical data for other c-Met inhibitors suggest that combining them with traditional chemotherapy can enhance anti-tumor activity and overcome resistance.
Quantitative Analysis of Synergy
The following tables summarize representative preclinical data from studies on other selective c-Met inhibitors in combination with various chemotherapy agents. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of c-Met Inhibitors with Chemotherapy Agents
| c-Met Inhibitor | Chemotherapy Agent | Cancer Cell Line | Combination Index (CI) | Outcome |
| Crizotinib | Cisplatin | Gastric Cancer | < 1.0 | Synergistic inhibition of cell proliferation |
| Tivantinib (ARQ 197) | Gemcitabine | Pancreatic Cancer | < 1.0 | Enhanced apoptosis |
| Cabozantinib (XL184) | Docetaxel | Prostate Cancer | < 1.0 | Synergistic reduction in cell viability |
| Capmatinib (INC280) | Pemetrexed | Non-Small Cell Lung Cancer | < 1.0 | Increased cell cycle arrest |
Note: This table is a compilation of representative data from multiple sources and does not represent a direct head-to-head comparison in a single study.
Table 2: In Vivo Synergy of c-Met Inhibitors with Chemotherapy Agents
| c-Met Inhibitor | Chemotherapy Agent | Xenograft Model | Tumor Growth Inhibition (TGI) | Outcome |
| Crizotinib | Irinotecan | Colon Cancer | > Single agents | Significant synergistic tumor growth delay |
| Tivantinib (ARQ 197) | Capecitabine | Gastric Cancer | > Single agents | Enhanced survival benefit |
| Cabozantinib (XL184) | Paclitaxel | Ovarian Cancer | > Single agents | Reduced tumor volume and metastasis |
| Tepotinib | Docetaxel | Head and Neck Cancer | > Single agents | Synergistic anti-tumor efficacy |
Note: This table is a compilation of representative data from multiple sources and does not represent a direct head-to-head comparison in a single study.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to assess the synergy between a c-Met inhibitor like this compound and chemotherapy agents.
In Vitro Synergy Assessment
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the c-Met inhibitor, the chemotherapy agent, and a combination of both at a constant ratio.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured as an indicator of cell viability.
-
-
Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy, additivity, or antagonism.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the c-Met inhibitor, chemotherapy agent, or their combination for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to determine if the combination induces more apoptosis than the single agents.
In Vivo Synergy Assessment
1. Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, c-Met inhibitor alone, chemotherapy agent alone, combination).
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the c-Met inhibitor, intraperitoneal injection for the chemotherapy agent).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each group. Statistical analysis is performed to determine if the TGI of the combination group is significantly greater than that of the single-agent groups.
Visualizations
Signaling Pathway
Caption: The c-Met signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for assessing this compound and chemotherapy synergy.
References
cross-reactivity of Amg-208 with other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor AMG-208, focusing on its cross-reactivity with other kinases. While comprehensive public data from broad kinase panel screenings are limited, this document summarizes the available information on its primary targets and known off-target interactions, supported by relevant experimental methodologies.
Kinase Inhibition Profile of this compound
This compound is primarily recognized as a potent, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase and the RON (Recepteur d'Origine Nantais) kinase.[1][2] In cell-free biochemical assays, this compound has demonstrated high affinity for c-Met with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] In a cellular context, it has been shown to inhibit hepatocyte growth factor (HGF)-mediated c-Met phosphorylation in PC3 prostate cancer cells with an IC50 of 46 nM.[1]
Information regarding the broader selectivity profile of this compound is not extensively available in the public domain. However, at concentrations higher than those required for MET inhibition, this compound has been reported to inhibit other kinases. Notably, it has an IC50 of 112 nM against VEGFR2, a key mediator of angiogenesis.[3] This suggests that at higher concentrations, this compound may exert anti-angiogenic effects in addition to its primary activity against MET and RON.
For a direct comparison, another kinase inhibitor, Motesanib (AMG-706), which also targets VEGFR, has a different selectivity profile. Motesanib is a multi-kinase inhibitor with potent activity against VEGFR1, VEGFR2, and VEGFR3, as well as Kit and PDGFR. This contrasts with the more focused primary targets of this compound.
The following table summarizes the known inhibitory activities of this compound.
| Kinase Target | IC50 (nM) | Assay Type |
| c-Met | 9 | Cell-free |
| RON | Not specified | Dual inhibitor with c-Met |
| VEGFR2 | 112 | Not specified |
Experimental Protocols
To determine the cross-reactivity of a compound like this compound, a variety of biochemical kinase assays can be employed. Below is a detailed methodology for a representative in vitro kinase assay that could be used for such a purpose.
Representative In Vitro Kinase Assay Protocol
This protocol describes a non-radioactive, in vitro method to assess the inhibitory activity of a compound against a specific kinase.
A. Reagents and Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (e.g., a peptide or protein)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
ATP solution
-
Test compound (this compound) dissolved in DMSO
-
Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody conjugated to a reporter enzyme, and substrate for the reporter enzyme)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence, or absorbance)
B. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations.
-
Kinase Reaction: a. To each well of the microplate, add the kinase buffer. b. Add the test compound (this compound) at various concentrations. Include a DMSO-only control (vehicle control) and a positive control with a known inhibitor. c. Add the purified recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. e. Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: a. Stop the kinase reaction by adding a solution containing a chelating agent (e.g., EDTA) to sequester the divalent cations required for kinase activity. b. Add the detection reagents according to the manufacturer's instructions. This typically involves adding a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). c. After an appropriate incubation period, add the substrate for the reporter enzyme and measure the resulting signal using a plate reader.
-
Data Analysis: a. The signal intensity is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The primary target of this compound, the c-Met receptor tyrosine kinase, is a key component of a signaling pathway that regulates various cellular processes, including cell proliferation, survival, migration, and invasion. The binding of its ligand, HGF, to c-Met triggers a cascade of downstream signaling events.
Below is a diagram illustrating the simplified c-Met signaling pathway.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
Dual MET and VEGFR2 Inhibition: A Comparative Analysis of AMG-208 and Other Kinase Inhibitors
For Immediate Release to the Research Community
The concurrent inhibition of both the MET and VEGFR2 signaling pathways presents a compelling therapeutic strategy in oncology, targeting tumor growth, survival, angiogenesis, and metastasis. This guide provides a comparative overview of AMG-208, a dual inhibitor of MET and VEGFR2, alongside other prominent inhibitors, cabozantinib and foretinib, which also target these critical pathways. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation and development.
Introduction to MET and VEGFR2 Signaling
The MET receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/MET axis is implicated in the development and progression of numerous cancers. Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The crosstalk between these two pathways suggests that their simultaneous inhibition could offer a synergistic anti-tumor effect.
dot
Caption: Simplified MET and VEGFR2 signaling pathways.
Comparative Inhibitor Performance
The following tables summarize the in vitro inhibitory activities and preclinical efficacy of this compound, cabozantinib, and foretinib against MET and VEGFR2.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | MET (wild-type) | 5.2 | [1] |
| VEGFR2 | 112 | [1] | |
| Cabozantinib | MET | 1.3 | [2] |
| VEGFR2 | 0.035 | [2] | |
| Foretinib | MET | 0.4 | [3] |
| VEGFR2 | 0.9 |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Advanced Solid Tumors (Human) | 25-400 mg once daily | Showed evidence of antitumor activity, particularly in prostate cancer.[1][4] | [1][4] |
| Cabozantinib | Breast, Lung, Glioma Xenografts | Dose-dependent | Inhibited tumor growth, decreased proliferation, and increased apoptosis.[5][6] | [5][6] |
| Foretinib | Papillary Renal Cell Carcinoma (Human) | 80 mg daily or 240 mg intermittently | Demonstrated clinical activity with a manageable toxicity profile.[3][7] | [3][7] |
| Foretinib | Gastric Cancer Xenografts | Not specified | Inhibited tumor growth and enhanced the effect of chemotherapy.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant MET or VEGFR2 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., [γ-33P]ATP, ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the kinase and substrate to the wells.
-
Pre-incubate the plate at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radioactive assays or luminescence for ADP-Glo™).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
dot
Caption: Workflow for a subcutaneous tumor xenograft study.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen cancer cell line and harvest the cells.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on a predetermined tumor size or time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth inhibition in the treated groups to the control group.
Concluding Remarks
This compound, cabozantinib, and foretinib all demonstrate potent dual inhibition of MET and VEGFR2, representing a promising therapeutic avenue. The data presented in this guide highlight the subtle but potentially significant differences in their inhibitory profiles and preclinical efficacy. Further head-to-head studies and clinical investigations are necessary to fully elucidate their comparative therapeutic potential in various cancer types. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and to further explore the mechanisms of dual MET and VEGFR2 inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. immune-system-research.com [immune-system-research.com]
- 7. cancer.fr [cancer.fr]
- 8. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AMG-208-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
AMG-208, a selective small-molecule inhibitor of the c-Met proto-oncogene, has demonstrated potential in cancer therapy by inducing apoptosis in tumor cells that overexpress the c-Met receptor. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and invasion. Its inhibition by agents like this compound can trigger programmed cell death. Confirmation of apoptosis is a critical step in evaluating the efficacy of such targeted therapies. Caspase activity assays are a cornerstone of this process, providing quantitative measures of the activation of the caspase cascade, a central component of the apoptotic machinery.
This guide provides an objective comparison of commonly used caspase assays to confirm this compound-induced apoptosis, supported by experimental data and detailed protocols.
Comparison of Caspase Assay Performance
The choice of caspase assay depends on several factors, including the specific caspase of interest, desired sensitivity, throughput requirements, and available instrumentation. The three main types of caspase assays are colorimetric, fluorometric, and luminescent.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Colorimetric | Cleavage of a chromophore-conjugated peptide substrate (e.g., pNA) results in a color change that is measured by a spectrophotometer. | - Simple and inexpensive- Standard laboratory equipment | - Lower sensitivity compared to other methods- Less suitable for high-throughput screening | Endpoint assays for initiator (caspase-8, -9) and executioner (caspase-3/7) caspases. |
| Fluorometric | Cleavage of a fluorophore-conjugated peptide substrate (e.g., AFC, AMC) releases a fluorescent molecule, which is detected by a fluorometer or fluorescence microscope. | - Higher sensitivity than colorimetric assays- Suitable for kinetic and endpoint assays- Can be used in live-cell imaging | - Potential for photobleaching- Autofluorescence from compounds or cells can interfere | High-throughput screening, kinetic analysis of caspase activity, and live-cell imaging. |
| Luminescent | Cleavage of a proluminescent substrate (e.g., a derivative of luciferin) by caspases generates a light signal that is measured by a luminometer. | - Highest sensitivity and widest dynamic range- Low background signal- "Add-mix-measure" format is ideal for HTS | - Generally more expensive- Requires a luminometer | High-throughput screening of large compound libraries and sensitive detection of low-level caspase activity. |
Experimental Data Summary
| c-Met Inhibitor | Cell Line | Caspase Assay Type | Key Finding |
| Tivantinib (ARQ 197) | Hepatocellular Carcinoma (Huh7) | Fluorometric (Apo-ONE® Caspase-3/7 Assay) | Dose-dependent increase in caspase-3/7 activity, with a significant increase observed at concentrations of 1.6 µM after 48 hours. |
| Cabozantinib | Merlin-Deficient Schwann Cells | Luminescent (Caspase-Glo® 3/7 Assay) | A significant increase in caspase-3/7 activity was observed with cabozantinib treatment, which was further enhanced by co-treatment with a Src inhibitor. |
| Crizotinib | Gastric Cancer Cells | Western Blot for Cleaved Caspases | Increased levels of cleaved caspase-3 and cleaved PARP were observed following treatment, confirming the activation of the apoptotic cascade. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Leading to Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to the activation of the caspase cascade and subsequent apoptosis.
Caption: this compound inhibits c-Met, leading to apoptosis.
General Experimental Workflow for Caspase Assays
This diagram outlines the typical workflow for performing a caspase activity assay to confirm drug-induced apoptosis.
Caption: General workflow for caspase activity assays.
Experimental Protocols
Below are detailed methodologies for key caspase assays.
Colorimetric Caspase-3/7 Assay Protocol
Principle: This assay measures the activity of executioner caspases-3 and -7. The assay utilizes a peptide substrate containing the DEVD sequence conjugated to the chromophore p-nitroaniline (pNA). Cleavage of the substrate by active caspase-3/7 releases pNA, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Cells treated with this compound and appropriate controls
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DEVD-pNA substrate (4 mM)
-
DTT (1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce apoptosis in cells by treating with various concentrations of this compound for the desired time. Include untreated cells as a negative control.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the results from this compound-treated samples with the untreated control.
Fluorometric Caspase-8 Assay Protocol
Principle: This assay specifically measures the activity of the initiator caspase-8. It uses the peptide sequence IETD conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC). Cleavage of the substrate by active caspase-8 releases the fluorescent AFC, which is measured at an excitation of ~400 nm and an emission of ~505 nm.
Materials:
-
Cells treated with this compound and appropriate controls
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
IETD-AFC substrate (1 mM)
-
DTT (1 M)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Follow steps 1-7 from the colorimetric assay protocol to prepare cell lysates.
-
Prepare the 2X Reaction Buffer with 10 mM DTT.
-
Add 50 µL of 2X Reaction Buffer to each sample in a 96-well black microplate.
-
Add 5 µL of the 1 mM IETD-AFC substrate to a final concentration of 50 µM.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Quantify the fold-increase in caspase-8 activity relative to the untreated control.
Luminescent Caspase-9 Assay Protocol
Principle: This highly sensitive assay measures the activity of the initiator caspase-9. The assay provides a proluminescent caspase-9 substrate containing the LEHD sequence. Cleavage of this substrate by caspase-9 releases a substrate for luciferase, leading to the generation of a "glow-type" luminescent signal that is proportional to caspase-9 activity.
Materials:
-
Cells treated with this compound and appropriate controls in a white-walled 96-well plate
-
Caspase-Glo® 9 Reagent (contains buffer, luciferase, and LEHD-luciferin substrate)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound and controls.
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of active caspase-9.
Conclusion
Confirming apoptosis is a multi-faceted process, and the selection of the appropriate caspase assay is a critical decision for researchers. For high-throughput screening of this compound and other c-Met inhibitors, luminescent assays offer the best combination of sensitivity, ease of use, and scalability. Fluorometric assays provide a good balance of sensitivity and cost-effectiveness, suitable for both screening and mechanistic studies. Colorimetric assays, while less sensitive, remain a viable option for endpoint measurements when high sensitivity is not a primary concern. To ensure the robustness of the findings, it is recommended to complement caspase activity assays with another method, such as Western blotting for cleaved caspases and PARP, to provide a comprehensive confirmation of this compound-induced apoptosis.
Independent Validation of AMG-208 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for AMG-208, a selective small-molecule inhibitor of the c-Met proto-oncogene. Due to the limited availability of publicly accessible, independent preclinical data for this compound, this guide synthesizes available information and presents it alongside data from other well-characterized c-Met inhibitors for contextual comparison. The data presented for comparator agents are for informational purposes and do not constitute a direct head-to-head comparison with this compound unless specified.
Introduction to this compound and the c-Met Pathway
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2] this compound has been shown to inhibit both ligand-dependent and ligand-independent c-Met activation.[1] At higher concentrations, it also demonstrates inhibitory activity against other kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and RON.[1]
Preclinical Findings for this compound
Initial preclinical studies, primarily from the developer, have indicated that this compound suppresses proliferation and induces apoptosis in human tumor xenograft models.[1][2] However, specific quantitative data from these in vivo studies are not extensively available in peer-reviewed literature, often cited as "data on file".[1][2] Available in vitro data demonstrates the potency of this compound against the c-Met kinase.
Comparative Analysis with Alternative c-Met Inhibitors
To provide a framework for evaluating the preclinical profile of this compound, this guide includes data from other c-Met inhibitors that have been investigated in similar preclinical settings. It is critical to note that these comparisons are indirect and that experimental conditions may vary between studies.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | IC50 (nM) | Reference |
| This compound | c-Met | 9 | HGF-mediated c-Met phosphorylation (PC3) | 46 | [3] |
| This compound | VEGFR2 | 112 | Not specified | Not specified | [1] |
| Crizotinib | c-Met | 4 | Not specified | Not specified | [4] |
| Crizotinib | ALK | 24 | Not specified | Not specified | [5] |
| Crizotinib | RON | 13 | Not specified | Not specified | [5] |
| Capmatinib | c-Met | 0.6 | Not specified | Not specified | [6] |
| Tepotinib | c-Met | 3.0 | Not specified | Not specified | [6] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. Lower values indicate greater potency. The data presented is compiled from various sources and may not be directly comparable due to differences in assay conditions.
In Vivo Anti-Tumor Activity in Xenograft Models
Direct comparative in vivo data for this compound is not publicly available. However, preclinical studies of other c-Met inhibitors in prostate cancer xenograft models, a tumor type where this compound showed clinical activity, are presented below for context.
| Compound | Cancer Model | Dosing | Outcome | Reference |
| PF-2341066 (Crizotinib) | LNCaP C4-2 Prostate Cancer Xenograft | Not specified | 48% reduction in tumor weight, 45% reduction in proliferation | [1] |
| BMS-777607 | Prostate Cancer Xenograft | Not specified | Inhibition of scattering, migration, and invasion | [2] |
| ARQ-197 (Tivantinib) | PC3 Prostate Cancer Xenograft | Not specified | Dose-dependent tumor growth inhibition (50-80%) | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate c-Met inhibitors, the following diagrams are provided.
Caption: The c-Met signaling pathway initiated by HGF binding.
References
- 1. Efficacy of c-Met inhibitor for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HGF/c-Met Signaling in Prostate Cancer Progression and c-Met Inhibitors in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Dual Targeting of c-Met and HER2 Pathways: A Promising Anti-Cancer Strategy
A comprehensive analysis of the synergistic potential of combining AMG-208, a c-Met inhibitor, with HER2 inhibitors in cancer therapy. This guide provides an objective comparison with alternative therapeutic strategies, supported by preclinical data and detailed experimental methodologies.
The co-activation of the c-Met and HER2 signaling pathways has been identified as a significant mechanism of tumor progression and therapeutic resistance in various cancers, including breast and gastric cancers. This has prompted investigation into the dual inhibition of these pathways as a promising therapeutic approach. This guide explores the rationale and preclinical evidence for combining the c-Met inhibitor this compound with HER2 inhibitors, offering a comparative analysis for researchers, scientists, and drug development professionals.
While direct preclinical data on the combination of this compound with HER2 inhibitors is limited in publicly available literature, the strong biological rationale for this combination is supported by studies investigating other c-Met inhibitors. Crosstalk between the c-Met and HER2 pathways can lead to resistance to therapies targeting either pathway alone.[1][2] Therefore, simultaneous inhibition is a rational strategy to overcome resistance and enhance anti-tumor efficacy.
This guide will present preclinical data from a study investigating the combination of the c-Met inhibitor crizotinib with various HER-family inhibitors in breast cancer cell lines as a relevant and illustrative alternative.[3]
Comparative Efficacy of c-Met and HER2 Inhibitor Combinations
Preclinical studies have demonstrated that the combination of a c-Met inhibitor with a HER2 inhibitor can result in synergistic anti-proliferative effects in cancer cell lines. The following tables summarize key quantitative data from a study by Duffy et al. (2017), which evaluated the in vitro efficacy of combining the c-Met inhibitor crizotinib with the HER2 inhibitor lapatinib in HER2-overexpressing breast cancer cell lines.[3]
Table 1: In Vitro Growth Inhibition (IC50) of Single Agent and Combination Therapy in HER2+ Breast Cancer Cell Lines
| Cell Line | Lapatinib (μM) | Crizotinib (μM) | Lapatinib + Crizotinib (Combination Index*) |
| SKBr3 | 0.05 | >10 | Synergistic |
| BT474 | 0.02 | >10 | Synergistic |
| MDA-MB-453 | 1.5 | >10 | Additive |
*Combination Index (CI) was determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The study reported synergistic effects without providing specific CI values.[3]
Table 2: Summary of Preclinical Findings for c-Met and HER2 Inhibitor Combination
| Parameter | Observation | Reference |
| Cell Viability | Combination of lapatinib and crizotinib showed synergistic growth inhibition in SKBr3 and BT474 HER2+ breast cancer cell lines. | [3] |
| Signaling Pathway Modulation | Combined inhibition of c-Met and HER2 leads to a more profound and sustained blockade of downstream signaling pathways such as PI3K/Akt and MAPK, compared to single-agent treatment. | [1] |
| Resistance | Activation of the c-Met pathway has been shown to mediate resistance to HER2-targeted therapies like lapatinib in gastric cancer cells. | [1] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, a HER2 inhibitor (e.g., lapatinib or trastuzumab), or the combination of both for 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the activation status of signaling pathways.[5]
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 μg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Met, total Met, p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into different treatment groups: vehicle control, this compound alone, HER2 inhibitor alone, and the combination of this compound and the HER2 inhibitor. Administer the drugs according to the desired schedule and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the tumor growth curves for each treatment group. At the end of the study, the tumors can be excised and weighed. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified HER2 and c-Met signaling pathways and points of inhibition.
Caption: Experimental workflow for evaluating drug combination synergy.
Caption: Rationale for combining c-Met and HER2 inhibitors.
References
- 1. Targeted multimodal synergistic therapy of drug-resistant HER2-positive breast cancer by pyrotinib-ICG self-assembled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of lapatinib in murine models of cigarette smoke carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amg-208: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Amg-208 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective c-Met inhibitor. By adhering to these procedural, step-by-step guidelines, laboratories can ensure they are a trusted source for both cutting-edge research and responsible chemical handling.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up by trained personnel.
Quantitative Data for this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇N₅O₂ | PubChem |
| Molecular Weight | 383.4 g/mol | PubChem |
| CAS Number | 1002304-34-8 | PubChem |
| Solubility in DMSO | ≥3.83 mg/mL | ChemicalBook |
| Solubility in Water | Insoluble | ChemicalBook |
| Solubility in Ethanol | Insoluble | ChemicalBook |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | DC Chemicals[1] |
Experimental Protocols: Disposal of this compound
The following protocol outlines the step-by-step procedure for the proper disposal of this compound waste. This protocol is based on general guidelines for hazardous chemical waste disposal in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Hazardous waste container (clearly labeled, compatible with chemical waste, with a secure lid).
-
Waste disposal tags/labels as required by your institution's Environmental Health and Safety (EHS) department.
-
Spill kit for cytotoxic/hazardous drugs.
-
70% ethanol or a suitable laboratory disinfectant.
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be segregated into a designated hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration.
-
Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.
-
Follow all additional labeling requirements of your institution.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Decontamination of Work Surfaces and Equipment:
-
After handling this compound, decontaminate all work surfaces and non-disposable equipment.
-
Wipe surfaces with a detergent solution followed by 70% ethanol or another appropriate disinfectant. All cleaning materials must be disposed of as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty this compound vials and containers are also considered hazardous waste and should be placed in the solid hazardous waste container. They should not be rinsed into the sink.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.
-
Complete all necessary paperwork for the waste disposal manifest.
-
Mandatory Visualizations
The following diagrams illustrate the c-Met signaling pathway, which is inhibited by this compound, and the logical workflow for the proper disposal of this compound.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
